molecular formula C19H13BrO B1331152 4-Benzoyl-4'-bromobiphenyl CAS No. 63242-14-8

4-Benzoyl-4'-bromobiphenyl

Cat. No.: B1331152
CAS No.: 63242-14-8
M. Wt: 337.2 g/mol
InChI Key: ITMLYLPKSFZCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-4'-bromobiphenyl is a useful research compound. Its molecular formula is C19H13BrO and its molecular weight is 337.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-bromophenyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMLYLPKSFZCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333062
Record name 4-Benzoyl-4'-bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63242-14-8
Record name 4-Benzoyl-4'-bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyl-4'-bromobiphenyl is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzophenone core linked to a brominated biphenyl moiety, presents a versatile scaffold for the development of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and potential for use in drug discovery, based on current scientific knowledge.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 63242-14-8[1][2][3][4][5][6]
Molecular Formula C₁₉H₁₃BrO[7]
Molecular Weight 337.21 g/mol [4]
Appearance Light yellow to yellow to orange powder/crystal[3][5][6][7]
Purity >98.0% (GC)[3][5][6][7]
Melting Point 157-161 °C[1]
Synonyms 4-(4-Bromophenyl)benzophenone[3][4][5][6]

Synthesis of this compound

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Bromobiphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in a suitable solvent such as dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add benzoyl chloride to the stirred suspension.

  • To this mixture, add 4-bromobiphenyl portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 4-Bromobiphenyl 4-Bromobiphenyl Reaction Friedel-Crafts Acylation 4-Bromobiphenyl->Reaction Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction Solvent Inert Solvent (e.g., CH2Cl2) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product This compound Reaction->Product HCl HCl (byproduct) Reaction->HCl

Synthetic Pathway for this compound

Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural components—the benzophenone and biphenyl scaffolds—are prevalent in a wide range of pharmacologically active molecules.[1][7][8][9][10]

The Benzophenone Scaffold

The benzophenone moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities.[1][7][8][9] These activities include:

  • Anticancer: Benzophenone derivatives have shown potent antiproliferative effects against various cancer cell lines.[7][9]

  • Anti-inflammatory: Certain benzophenone-containing compounds exhibit significant anti-inflammatory properties.[1]

  • Antimicrobial: The benzophenone scaffold has been incorporated into molecules with antibacterial and antifungal activities.[1]

The Biphenyl Scaffold

The biphenyl unit is another important pharmacophore, notably found in the "sartan" class of antihypertensive drugs, which are angiotensin II receptor antagonists.[1][10] The rigid, aromatic nature of the biphenyl structure is crucial for its interaction with biological targets.

Given the established pharmacological importance of both the benzophenone and biphenyl moieties, this compound represents a valuable starting point or intermediate for the synthesis of novel drug candidates. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

G cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_derivatives Diverse Derivatives cluster_applications Potential Therapeutic Applications Scaffold This compound Suzuki Suzuki Coupling Scaffold->Suzuki Heck Heck Coupling Scaffold->Heck Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Other Other Reactions Scaffold->Other Derivatives Library of Novel Compounds Suzuki->Derivatives Heck->Derivatives Buchwald->Derivatives Other->Derivatives Anticancer Anticancer Agents Derivatives->Anticancer Antiinflammatory Anti-inflammatory Agents Derivatives->Antiinflammatory Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial Other_Targets Other Biological Targets Derivatives->Other_Targets

Drug Discovery Workflow using this compound

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Research into the biological activity of this compound and its derivatives would be necessary to elucidate any such interactions.

Conclusion

This compound is a well-characterized chemical compound with a straightforward synthetic route. While its direct biological applications are yet to be fully explored, its constituent benzophenone and biphenyl scaffolds are of significant interest in medicinal chemistry. The presence of a reactive bromine atom makes it an attractive building block for the synthesis of diverse chemical libraries for drug discovery programs targeting a range of diseases, including cancer, inflammation, and infectious diseases. Further research into the biological screening of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

Unveiling the Molecular Weight of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a focused examination of the molecular weight of 4-Benzoyl-4'-bromobiphenyl, a key parameter in experimental design and analysis.

Molecular Composition and Weight

The molecular formula for this compound has been identified as C₁₉H₁₃BrO.[1][2] Based on this composition, the molecular weight is determined to be approximately 337.21 g/mol .[1][3] Other sources may report a slightly varied figure of 337.22 g/mol .[2] This slight difference can be attributed to variations in the atomic weight values used for the constituent elements.

A detailed breakdown of the elemental composition and their contribution to the overall molecular weight is presented in the table below.

ElementSymbolAtomic CountAtomic Mass (amu)Total Mass (amu)
CarbonC19~12.011~228.209
HydrogenH13~1.008~13.104
BromineBr1~79.904~79.904
OxygenO1~15.999~15.999
Total ~337.216

Note: Atomic masses are based on standard IUPAC values and may vary slightly based on isotopic composition.

This fundamental data serves as a critical reference point for stoichiometric calculations in synthesis, dosage determinations in pharmacological studies, and the interpretation of various analytical techniques such as mass spectrometry.

References

Synthesis of 4-Benzoyl-4'-bromobiphenyl from biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Benzoyl-4'-bromobiphenyl from Biphenyl

Abstract

This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of this compound, a valuable intermediate in organic synthesis, starting from biphenyl. The synthesis involves an initial electrophilic bromination of biphenyl to yield 4-bromobiphenyl, followed by a Friedel-Crafts acylation with benzoyl chloride to furnish the final product. This document offers detailed experimental protocols, tabulated quantitative data for key reaction parameters, and workflow visualizations to ensure clarity and reproducibility for researchers in the field.

Introduction

Biphenyl derivatives are crucial structural motifs in a wide range of pharmacologically active compounds and advanced materials.[1] Specifically, functionalized benzophenones, such as this compound, serve as key building blocks in medicinal chemistry and materials science.[2] The presence of the bromo- and benzoyl- moieties at the 4 and 4' positions, respectively, provides two distinct reactive sites for further molecular elaboration, for instance, through cross-coupling reactions like the Suzuki-Miyaura coupling.[3]

This guide details a reliable and well-established two-step synthesis commencing with commercially available biphenyl.

Overall Synthetic Strategy

The synthesis of this compound from biphenyl is most effectively achieved through a two-step process. Direct benzoylation of bromobiphenyl is regioselectively more straightforward than attempting to brominate 4-benzoylbiphenyl. The overall pathway is outlined below.

Synthesis_Pathway Biphenyl Biphenyl Bromobiphenyl 4-Bromobiphenyl Biphenyl->Bromobiphenyl Br₂, Lewis Acid (e.g., FeCl₃, AlCl₃) Step 1: Bromination FinalProduct This compound Bromobiphenyl->FinalProduct Benzoyl Chloride, AlCl₃ Step 2: Friedel-Crafts Acylation

Figure 1: Overall two-step synthetic pathway from biphenyl.

Step 1: Synthesis of 4-Bromobiphenyl via Electrophilic Bromination

The first step involves the selective monobromination of biphenyl. This reaction is a classic example of electrophilic aromatic substitution. To favor the formation of the monosubstituted product, 4-bromobiphenyl, and minimize the production of dibromobiphenyl, careful control of reaction conditions is necessary.[4]

Experimental Protocol: Bromination of Biphenyl

This protocol is adapted from established methods for the monobromination of biphenyl.[4][5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HBr gas), add biphenyl (15.4 g, 0.1 mol).

  • Solvent and Catalyst: Add 1,2-dichloroethane (100 mL) as the solvent, followed by the catalyst, anhydrous iron(III) chloride (FeCl₃) (1.0 g, ~6 mmol). Stir the mixture to ensure homogeneity.[5]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add liquid bromine (17.6 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-60 minutes while stirring vigorously. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the red-brown color of excess bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol or hexane to yield pure 4-bromobiphenyl as a white crystalline solid.

Quantitative Data for Bromination
ParameterValueSource / Rationale
Reactants
Biphenyl15.4 g (0.1 mol)Starting Material
Bromine17.6 g (0.11 mol)Brominating Agent (1.1 eq)
Iron(III) Chloride (FeCl₃)1.0 g (~6 mmol)Lewis Acid Catalyst[5]
1,2-Dichloroethane100 mLSolvent[5]
Conditions
Temperature0°C to Room Temp.Controlled addition, then reaction[5]
Reaction Time2-4 hoursTypical for completion
Outcome
Typical Yield65-75%High conversion with selectivity[4]
Product AppearanceWhite crystalline solidStandard observation

Step 2: Synthesis of this compound via Friedel-Crafts Acylation

The second step is the Friedel-Crafts acylation of the synthesized 4-bromobiphenyl. The reaction introduces a benzoyl group onto the unsubstituted phenyl ring, primarily at the para (4') position, due to the directing effect and steric hindrance of the bromine-substituted ring. The reaction uses a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the benzoyl chloride.[6]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a standard procedure for the acylation of aromatic compounds.[7][8]

  • Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (14.7 g, 0.11 mol).

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂) (100 mL) and cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 4-bromobiphenyl (23.3 g, 0.1 mol) and benzoyl chloride (14.1 g, 0.1 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and finally with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound.

Quantitative Data for Friedel-Crafts Acylation
ParameterValueSource / Rationale
Reactants
4-Bromobiphenyl23.3 g (0.1 mol)Substrate from Step 1
Benzoyl Chloride14.1 g (0.1 mol)Acylating Agent
Aluminum Chloride (AlCl₃)14.7 g (0.11 mol)Lewis Acid Catalyst (1.1 eq)[7]
Dichloromethane150 mLAnhydrous Solvent[7]
Conditions
Temperature0°C to Room Temp.Controlled addition, then reaction
Reaction Time12-18 hoursTypical for completion
Outcome
Typical Yield70-85%Based on similar acylations
Product AppearanceLight yellow to orange powder/crystal[9][10]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValueReference
Chemical Name This compound[11]
Synonym 4-(4-Bromophenyl)benzophenone[10][12]
CAS Number 63242-14-8[9][12]
Molecular Formula C₁₉H₁₃BrO[11]
Molecular Weight 337.21 g/mol [11]
Appearance Light yellow to orange powder/crystal[9][10]
Purity (Typical) >98.0% (GC)[9][10]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire experimental process, from starting materials to the purified final product.

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Acylation s1_setup 1. Setup Reactor: Biphenyl, FeCl₃, Dichloromethane s1_add 2. Add Bromine at 0°C s1_setup->s1_add s1_react 3. React at Room Temp. (2-4h) s1_add->s1_react s1_quench 4. Quench with NaHSO₃ solution s1_react->s1_quench s1_extract 5. Extract & Wash s1_quench->s1_extract s1_purify 6. Dry, Concentrate & Recrystallize s1_extract->s1_purify s1_product Intermediate: 4-Bromobiphenyl s1_purify->s1_product s2_add 8. Add 4-Bromobiphenyl & Benzoyl Chloride at 0°C s1_product->s2_add Use as substrate s2_setup 7. Setup Reactor: AlCl₃, Dichloromethane s2_setup->s2_add s2_react 9. React at Room Temp. (12-18h) s2_add->s2_react s2_quench 10. Quench with Ice/Water s2_react->s2_quench s2_extract 11. Extract & Wash s2_quench->s2_extract s2_purify 12. Dry, Concentrate & Recrystallize s2_extract->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Figure 2: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to 4-Benzoyl-4'-bromobiphenyl and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzoyl-4'-bromobiphenyl, a key intermediate in organic synthesis. The document details its structural formula, isomers, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Compound: this compound

This compound is an aromatic ketone and a brominated derivative of biphenyl. Its structure features a biphenyl core with a benzoyl group at the 4-position and a bromine atom at the 4'-position. This compound is a valuable building block in the synthesis of more complex molecules in various fields, including materials science and medicinal chemistry.[1][2]

Structural and Physicochemical Data

Below is a summary of the key data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₉H₁₃BrO[3]
Molecular Weight 337.22 g/mol [3]
CAS Number 63242-14-8[3]
Appearance Light yellow to yellow to orange powder/crystal[3]
Melting Point 157 °C
Purity >98.0% (GC)[3]
Synonyms 4-(4-Bromophenyl)benzophenone, (4'-bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone[4]

Isomers of Benzoyl-bromobiphenyl

The structural isomers of this compound are primarily positional isomers, where the benzoyl and bromo substituents are located at different positions on the biphenyl backbone. The biphenyl structure has ten possible substitution sites (positions 2, 3, 4, 5, 6 on one ring and 2', 3', 4', 5', 6' on the other). The numbering of the biphenyl rings is as follows:

Biphenyl numbering for isomer description.

Given the symmetry of the biphenyl core, several positions are equivalent. The possible unique positional isomers for a mono-benzoyl and mono-bromo substituted biphenyl are numerous. Some examples of isomers include:

  • 2-Benzoyl-2'-bromobiphenyl

  • 3-Benzoyl-3'-bromobiphenyl

  • 2-Benzoyl-4'-bromobiphenyl

  • 3-Benzoyl-4'-bromobiphenyl

The specific properties and reactivity of each isomer will differ based on the steric and electronic effects of the substituent positions.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of similar benzophenone derivatives.[5][6]

Materials:

  • 4-Bromobiphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobiphenyl (1 equivalent) in anhydrous dichloromethane.

  • Addition of Catalyst: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions with stirring. The mixture may become colored.

  • Addition of Acylating Agent: While maintaining the temperature at 0-5 °C, add benzoyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by 1 M HCl to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Synthetic Pathway and Applications

This compound serves as a versatile intermediate in organic synthesis. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds.[1][2] The benzoyl group can also be a site for further chemical modifications.

Synthetic_Pathway cluster_synthesis Synthesis of this compound cluster_applications Synthetic Applications 4-Bromobiphenyl 4-Bromobiphenyl This compound This compound 4-Bromobiphenyl->this compound  + Benzoyl Chloride, AlCl3 (Friedel-Crafts Acylation) Substituted Biphenyls Substituted Biphenyls This compound->Substituted Biphenyls  Suzuki Coupling (with Boronic Acids) Stilbene Derivatives Stilbene Derivatives This compound->Stilbene Derivatives  Heck Coupling (with Alkenes) Functionalized Ketones Functionalized Ketones This compound->Functionalized Ketones  Further modification of the benzoyl group

Synthetic route and applications of this compound.

Biological Activity

Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound itself. Its primary role in the scientific literature and commercial availability is as a synthetic intermediate for the construction of more complex molecules that may have biological applications.[1] For instance, the biphenyl scaffold is a common feature in many pharmaceutical compounds.[1] The utility of this compound lies in its ability to be a precursor in the synthesis of such potentially bioactive molecules.

As research progresses, the biological profile of this compound may be further elucidated. For now, its value to drug development professionals lies in its role as a versatile building block in the synthesis of novel chemical entities.

References

Spectroscopic Profile of 4-(4-Bromophenyl)benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(4-Bromophenyl)benzophenone. The information is presented to facilitate its use in research, drug development, and quality control applications. This document includes tabulated spectroscopic data for easy reference, detailed experimental protocols for data acquisition, and a logical workflow for the structural characterization of the molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 4-(4-Bromophenyl)benzophenone.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.77MultipletAromatic Protons
7.67MultipletAromatic Protons
7.63MultipletAromatic Protons
7.60MultipletAromatic Protons
7.49MultipletAromatic Protons

Note: Specific assignment of individual protons within the aromatic regions can be complex and may require advanced 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
195.6C=O (Ketone)
137.3Aromatic C
136.1Aromatic C
132.2Aromatic CH
131.6Aromatic CH
130.1Aromatic CH
129.9Aromatic CH
128.6Aromatic CH
127.3Aromatic C-Br

Note: The assignment of quaternary and protonated carbons can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~1660C=O StretchKetone
~1590C=C StretchAromatic Ring
~1280C-C StretchAromatic Ketone
~1070C-Br StretchAryl Bromide
3100-3000C-H StretchAromatic

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
261~95[M+2]⁺ (containing ⁸¹Br)
259100[M]⁺ (containing ⁷⁹Br)
183~75[M - Br]⁺
105~80[C₆H₅CO]⁺
77~60[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are intended as a guide and may be adapted based on the specific instrumentation and analytical requirements.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-Bromophenyl)benzophenone in about 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • Grind 1-2 mg of 4-(4-Bromophenyl)benzophenone with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet or an empty sample compartment.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of 4-(4-Bromophenyl)benzophenone into the mass spectrometer. For volatile and thermally stable compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Gas Chromatography (GC) Conditions:

    • Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

    • Set the injector temperature to around 250°C.

    • Program the oven temperature to ramp from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 280°C) to ensure good separation.

  • Mass Spectrometry (MS) Conditions:

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and the peak corresponding to the isotopic pattern of bromine ([M+2]⁺). The near 1:1 ratio of these peaks is characteristic of a monobrominated compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 4-(4-Bromophenyl)benzophenone.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Compound 4-(4-Bromophenyl)benzophenone (Synthesized/Purified) IR FTIR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR_Data Functional Groups (C=O, C-Br, Aromatic) IR->IR_Data NMR_Data Molecular Skeleton (Proton & Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of 4-(4-Bromophenyl)benzophenone.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Benzoyl-4'-bromobiphenyl. This document includes detailed tables of spectral data, experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and its corresponding NMR signals.

Molecular Structure

This compound, also known as (4'-bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone, is a ketone derivative of bromobiphenyl. Its structure consists of a biphenyl core where one phenyl ring is substituted with a benzoyl group at the 4-position and the other with a bromine atom at the 4'-position.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons (See Figure 1 for numbering)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.75d8.52H
H-3', H-5'7.65d8.52H
H-2, H-67.85d8.42H
H-3, H-57.70d8.42H
H-2'', H-6''7.80d7.52H
H-4''7.60t7.41H
H-3'', H-5''7.50t7.52H

Note: These are predicted values and may vary slightly from experimental results.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of several quaternary carbons and the effect of the bromine and carbonyl substituents, the chemical shifts are spread over a wide range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon (See Figure 1 for numbering)Predicted Chemical Shift (δ, ppm)
C=O196.5
C-4'122.5
C-1'139.0
C-2', C-6'129.0
C-3', C-5'132.0
C-1145.0
C-4136.0
C-2, C-6128.5
C-3, C-5130.5
C-1''137.5
C-2'', C-6''130.0
C-3'', C-5''128.0
C-4''133.0

Note: These are predicted values and may vary slightly from experimental results.

Visualization of Structure and Experimental Workflow

To facilitate the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a general workflow for an NMR experiment.

molecular_structure cluster_benzoyl Benzoyl Group cluster_biphenyl 4'-bromobiphenyl Group C_carbonyl C=O O_carbonyl O C_carbonyl->O_carbonyl C1_double_prime C1'' C_carbonyl->C1_double_prime C2_double_prime C2'' C1_double_prime->C2_double_prime H2_double_prime H C2_double_prime->H2_double_prime C3_double_prime C3'' C2_double_prime->C3_double_prime H3_double_prime H C3_double_prime->H3_double_prime C4_double_prime C4'' C3_double_prime->C4_double_prime H4_double_prime H C4_double_prime->H4_double_prime C5_double_prime C5'' C4_double_prime->C5_double_prime H5_double_prime H C5_double_prime->H5_double_prime C6_double_prime C6'' C5_double_prime->C6_double_prime C6_double_prime->C1_double_prime H6_double_prime H C6_double_prime->H6_double_prime C4 C4 C4->C_carbonyl C3 C3 C4->C3 H3 H C3->H3 C2 C2 C3->C2 H2 H C2->H2 C1 C1 C2->C1 C6 C6 C1->C6 C1_prime C1' C1->C1_prime H6 H C6->H6 C5 C5 C6->C5 C5->C4 H5 H C5->H5 C2_prime C2' C1_prime->C2_prime H2_prime H C2_prime->H2_prime C3_prime C3' C2_prime->C3_prime H3_prime H C3_prime->H3_prime C4_prime C4' C3_prime->C4_prime Br Br C4_prime->Br C5_prime C5' C4_prime->C5_prime H5_prime H C5_prime->H5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime H6_prime H C6_prime->H6_prime

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock_shim Lock and shim the magnetic field insert->lock_shim acquire Acquire 1H and 13C NMR spectra lock_shim->acquire fourier Fourier transform the FID acquire->fourier phase_baseline Phase and baseline correct the spectrum fourier->phase_baseline integrate_pick Integrate peaks and pick chemical shifts phase_baseline->integrate_pick

Caption: General workflow for an NMR experiment.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1] Gently agitate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from entering the NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

5.2. NMR Data Acquisition

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure good signal dispersion.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range covering approximately -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and improve signal-to-noise.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range covering approximately 0 to 220 ppm.

5.3. Data Processing

  • Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the chemical shift of each peak is determined.

Disclaimer: The NMR spectral data presented in this guide are predicted values and should be used for reference purposes. Experimental conditions can cause variations in chemical shifts and coupling constants. For definitive structural elucidation, it is recommended to acquire experimental 2D NMR data such as COSY and HSQC.

References

An In-depth Technical Guide to the Physical Properties and Solubility of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and an analysis of the expected solubility of 4-Benzoyl-4'-bromobiphenyl. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. It includes detailed experimental protocols for the determination of its physicochemical properties and visualizations to illustrate key workflows.

Core Physical and Chemical Properties

This compound, a derivative of biphenyl, is a solid, crystalline compound at room temperature. Its core characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₃BrO[1][2]
Molecular Weight 337.21 g/mol [1]
Appearance Light yellow to yellow to orange powder to crystal[1][2]
Melting Point 157-161 °C[1]
Boiling Point (Predicted) 459.6 ± 28.0 °C[1]
Density (Predicted) 1.354 ± 0.06 g/cm³[1]
CAS Number 63242-14-8[1][2][3]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in published literature. However, a qualitative assessment of its solubility can be inferred from its chemical structure and the known solubility of related compounds.

This compound possesses a large, nonpolar biphenyl core, which suggests it will be sparingly soluble in polar solvents like water. The presence of the benzoyl group introduces a polar carbonyl moiety, which may slightly increase its affinity for polar organic solvents compared to its parent compound, biphenyl. The bromine atom is a bulky, hydrophobic substituent that will further contribute to its low water solubility.

Based on the general principle of "like dissolves like," this compound is expected to be soluble in non-polar to moderately polar organic solvents.

Table of Expected Qualitative Solubility:

SolventExpected SolubilityRationale
WaterInsolubleThe large, nonpolar biphenyl and bromophenyl groups dominate the molecule's character.
MethanolSlightly SolubleThe hydroxyl group of methanol can interact with the carbonyl group of the solute, but the overall nonpolar character of the molecule will limit solubility.
EthanolSolubleSimilar to methanol, but the larger alkyl chain makes ethanol slightly less polar, potentially improving solubility.
AcetoneSolubleThe polar aprotic nature of acetone should effectively solvate the benzoyl group, while its organic character accommodates the nonpolar biphenyl core.
DichloromethaneSolubleA good solvent for many organic compounds, its polarity is suitable for dissolving molecules with both polar and nonpolar regions.
TolueneSolubleAs a nonpolar aromatic solvent, toluene is expected to effectively solvate the biphenyl and phenyl rings.
HexaneSparingly SolubleThe high nonpolarity of hexane may not sufficiently solvate the polar benzoyl group, leading to lower solubility.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the physical properties and solubility of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point of ~157°C.

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities. Recrystallization can be performed to purify the compound, followed by a redetermination of the melting point.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Apparatus:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25°C (or another temperature of interest).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

    • To separate the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).

  • Calculation: Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for the purification and characterization of this compound and a general synthetic pathway for benzophenone derivatives.

experimental_workflow cluster_purification Purification cluster_characterization Characterization start Impure this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve filter_hot Hot gravity filtration to remove insoluble impurities dissolve->filter_hot cool Allow filtrate to cool slowly filter_hot->cool crystallize Crystals of pure compound form cool->crystallize collect Collect crystals by vacuum filtration crystallize->collect wash Wash crystals with cold solvent collect->wash dry Dry the purified crystals wash->dry mp Melting Point Determination dry->mp nmr NMR Spectroscopy dry->nmr ir IR Spectroscopy dry->ir ms Mass Spectrometry dry->ms synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product reactant1 Aryl Grignard Reagent (e.g., Phenylmagnesium bromide) step1 Nucleophilic Addition reactant1->step1 reactant2 Aryl Aldehyde (e.g., 4-Bromobenzaldehyde) reactant2->step1 step2 Oxidation step1->step2 product Benzophenone Derivative (e.g., 4-Bromobenzophenone) step2->product

References

An In-depth Technical Guide to the Health and Safety of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the health and safety information currently available for 4-Benzoyl-4'-bromobiphenyl. It is intended for researchers, scientists, and professionals in drug development who may be handling or evaluating this compound. The guide consolidates data from safety data sheets, chemical suppliers, and general toxicological testing protocols.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference
CAS Number 63242-14-8[1][2][3][4][5][6][7]
Molecular Formula C₁₉H₁₃BrO[1][2][3][4][5][7][8]
Molecular Weight 337.21 g/mol [5]
Appearance Light yellow to yellow to orange powder/crystal[2][3][4][8]
Melting Point 157-161 °C[1]
Boiling Point 459.6 ± 28.0 °C (Predicted)[1]
Density 1.354 ± 0.06 g/cm³ (Predicted)[1]
Purity >98.0% (GC)[2][3][4][8]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications. It is important to note that some safety data sheets refer to the closely related compound 4-bromobiphenyl, and this data should be interpreted with caution.

Hazard ClassHazard CategoryGHS Hazard StatementReference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[9][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[9][10][11]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[9][10][11]
Skin SensitisationCategory 1H317: May cause an allergic skin reaction[9]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[9][10]
Hazardous to the aquatic environment, acute hazard-H400: Very toxic to aquatic life[10]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling
  • Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[9][11] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[9][12]

    • Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.[9][12] Avoid direct contact with skin.[11]

    • Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator.[10]

  • Hygiene Measures : Wash hands thoroughly after handling.[9][11] Do not eat, drink, or smoke in the work area.[9]

Storage
  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

  • Incompatibilities : Keep away from strong oxidizing agents.[12]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid InstructionsReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12][13]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[12][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[12][13]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12][13]
Firefighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12][14]

  • Specific Hazards : Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides.[12]

  • Protective Equipment : Wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance.[9]

  • Environmental Precautions : Prevent entry into drains and waterways.[13]

  • Containment and Cleanup : Sweep up the spilled solid material, place it in a suitable container for disposal.[15] Clean the affected area thoroughly.

Toxicological Information

There is a significant lack of specific toxicological data for this compound in the public domain. The hazard classifications are based on data from structurally similar compounds and computational predictions. The primary health hazards are considered to be acute oral toxicity, skin and eye irritation, and potential for respiratory irritation and skin sensitization.[9][10]

Experimental Protocols for Safety Assessment

In the absence of specific studies on this compound, this section provides detailed methodologies for standard in vitro and in vivo assays that are routinely used to assess the safety of new chemical entities. These protocols are based on OECD guidelines and are presented as examples of how the toxicological profile of this compound could be evaluated.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that reduces the viability of cultured cells by 50% (IC₅₀).

  • Materials :

    • Human cell line (e.g., HaCaT for skin, HCE for cornea)

    • Cell culture medium (e.g., DMEM) with supplements

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.[16]

    • Compound Treatment : Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls.[16]

    • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[16]

    • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

    • Solubilization : Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[16]

    • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]

    • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Bacterial Reverse Mutation Test (Ames Test)

This assay assesses the mutagenic potential of a substance.

  • Materials :

    • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).[12][18]

    • Minimal glucose agar plates.[14]

    • Top agar.

    • S9 fraction (for metabolic activation).[14]

    • This compound.

    • Positive and negative controls.

  • Procedure :

    • Preparation : Prepare serial dilutions of this compound.[14]

    • Exposure : In a test tube, mix the bacterial strain, the test compound, and either the S9 fraction (for metabolic activation) or a buffer.[14]

    • Plating : Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.[14]

    • Incubation : Incubate the plates at 37°C for 48-72 hours.[15]

    • Colony Counting : Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).[15]

    • Data Analysis : Compare the number of revertant colonies in the treated plates to the negative control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.[18]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test evaluates the potential of a substance to cause skin irritation.[2][8]

  • Materials :

    • Reconstructed human epidermis tissue models.[4]

    • Assay medium.

    • This compound.

    • Positive and negative controls.

    • MTT solution.

    • Isopropanol.

    • Microplate reader.

  • Procedure :

    • Tissue Preparation : Place the RhE tissues in a multi-well plate with assay medium and pre-incubate.[4]

    • Compound Application : Apply the test substance topically to the surface of the RhE tissue.[4]

    • Incubation : Incubate for a defined period (e.g., 60 minutes).[4]

    • Washing : Thoroughly wash the tissues to remove the test substance.

    • Post-incubation : Transfer the tissues to fresh medium and incubate for a longer period (e.g., 42 hours).[19]

    • Viability Assessment : Assess cell viability using the MTT assay as described in section 6.1.[4]

    • Data Analysis : A reduction in tissue viability below a certain threshold (e.g., 50%) compared to the negative control indicates skin irritation potential.[4]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test assesses the potential for a substance to cause eye irritation.

  • Materials :

    • Reconstructed human cornea-like epithelium tissue models.[20]

    • Assay medium.

    • This compound.

    • Positive and negative controls.

    • MTT solution.

    • Isopropanol.

    • Microplate reader.

  • Procedure :

    • Tissue Preparation : Place the RhCE tissues in a multi-well plate with assay medium and pre-incubate.[20]

    • Compound Application : Apply the test substance topically to the surface of the RhCE tissue.[20]

    • Incubation : Incubate for a defined period (e.g., 30 minutes).[20]

    • Washing : Thoroughly wash the tissues to remove the test substance.

    • Post-incubation : Transfer the tissues to fresh medium and incubate.

    • Viability Assessment : Assess cell viability using the MTT assay.[20]

    • Data Analysis : A reduction in tissue viability below a certain threshold (e.g., 60%) compared to the negative control indicates that the substance is an eye irritant.[21]

In Vivo Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This study provides information on the acute oral toxicity of a substance.

  • Test System : Typically, female rats are used.[22]

  • Procedure :

    • Sighting Study : A preliminary study is conducted to determine the appropriate starting dose.

    • Main Study : Animals are fasted before dosing. The test substance is administered by oral gavage at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[22][23]

    • Observation : Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[23] Body weight is recorded weekly.[22]

    • Necropsy : At the end of the study, all animals are subjected to a gross necropsy.

    • Data Analysis : The results are used to classify the substance according to the GHS for acute oral toxicity.[24]

Visualizations

The following diagrams illustrate general workflows and pathways relevant to the safety assessment of a chemical like this compound.

G Standard Operating Procedure for Chemical Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review SDS and SOP prep2 Gather appropriate PPE prep1->prep2 prep3 Prepare and inspect fume hood prep2->prep3 hand1 Weigh/measure chemical in fume hood prep3->hand1 hand2 Perform experiment hand1->hand2 hand3 Keep container closed when not in use hand2->hand3 clean1 Decontaminate work area hand3->clean1 clean2 Dispose of waste in labeled container clean1->clean2 clean3 Remove and dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Workflow for Safe Chemical Handling.

G Chemical Safety Risk Assessment Workflow start Identify Chemical and Process assess_hazards Assess Chemical Hazards (Toxicity, Flammability, Reactivity) start->assess_hazards assess_process Assess Process Conditions (Scale, Temperature, Pressure) start->assess_process determine_risk Determine Risk Level (Low, Moderate, High) assess_hazards->determine_risk assess_process->determine_risk low_risk Implement Standard Operating Procedures (SOPs) determine_risk->low_risk Low moderate_risk Implement SOPs with additional controls (e.g., fume hood) determine_risk->moderate_risk Moderate high_risk Implement specialized SOPs, require prior approval determine_risk->high_risk High end Proceed with Work low_risk->end moderate_risk->end high_risk->end

Chemical Safety Risk Assessment Workflow.

G Hypothetical Metabolic Pathway for an Aromatic Ketone cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Aromatic Ketone (e.g., this compound) p1_reduction Reduction of carbonyl group (Alcohol dehydrogenase) parent->p1_reduction p1_hydroxylation Aromatic hydroxylation (Cytochrome P450) parent->p1_hydroxylation p2_glucuronidation Glucuronidation (UGT enzymes) p1_reduction->p2_glucuronidation p1_hydroxylation->p2_glucuronidation p2_sulfation Sulfation (SULT enzymes) p1_hydroxylation->p2_sulfation excretion Excretion (Urine/Feces) p2_glucuronidation->excretion p2_sulfation->excretion

Hypothetical Metabolic Pathway for an Aromatic Ketone.

Conclusion

While this compound is a commercially available compound used in research and development, there is a notable absence of comprehensive, publicly available toxicological data. The information presented in this guide, primarily derived from safety data sheets, indicates that the compound should be handled with care, assuming it to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system. The provided experimental protocols for safety assessment represent standard methodologies that could be applied to generate the necessary data for a more complete risk assessment. Researchers and drug development professionals should exercise caution and implement robust safety procedures when working with this and other compounds for which toxicological data is limited.

References

A Technical Guide to High-Purity 4-Benzoyl-4'-bromobiphenyl for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of high-purity 4-Benzoyl-4'-bromobiphenyl. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Commercial Availability

High-purity this compound is available from a number of reputable chemical suppliers. The following table provides a comparative summary of offerings from prominent vendors.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Lead Time
TCI America B2720>98.0% (GC)25g$44.001-2 business days (local stock) or up to 2 weeks (from Japan)
Apollo Scientific OR433098%5g, 25g, 100g, 500g£19.00 (5g), £54.00 (25g), £185.00 (100g), £554.00 (500g)2-3 weeks
Thermo Scientific Chemicals -99%-Request for Quote-
Labscoop (distributor for TCI) ->98.0% (GC)25g--

Note: Pricing and lead times are subject to change and may vary based on location and current stock levels. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthesis and Purification

The synthesis of this compound can be effectively achieved through a Friedel-Crafts acylation reaction. This method involves the reaction of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromobiphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-bromobiphenyl and anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred suspension.

  • Add benzoyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a high-purity solid.

Potential Applications and Signaling Pathway Involvement

While specific signaling pathway involvement for this compound is not extensively documented, its structural motifs are present in molecules with known biological activities. For instance, derivatives of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine have been investigated for their antimicrobial and antibiofilm properties.[1] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Based on the antimicrobial activity of structurally related compounds, a hypothetical signaling pathway can be proposed. In a bacterial cell, the compound might interfere with essential processes such as cell wall synthesis, protein synthesis, or DNA replication, leading to growth inhibition or cell death.

Below are diagrams illustrating the synthesis workflow and a hypothetical signaling pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-bromobiphenyl 4-bromobiphenyl Friedel_Crafts_Acylation Friedel-Crafts Acylation 4-bromobiphenyl->Friedel_Crafts_Acylation Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Friedel_Crafts_Acylation AlCl3 AlCl3 (catalyst) AlCl3->Friedel_Crafts_Acylation DCM DCM (solvent) DCM->Friedel_Crafts_Acylation Stirring_RT Stirring at RT Stirring_RT->Friedel_Crafts_Acylation Quenching Quenching (Ice/HCl) Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product High-Purity Product Friedel_Crafts_Acylation->Quenching

Caption: Synthesis workflow for this compound.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Compound This compound Membrane_Transport Membrane Transport Protein Compound->Membrane_Transport Uptake Target_Protein Essential Bacterial Protein (e.g., Enzyme) Compound->Target_Protein Inhibition Membrane_Transport->Target_Protein Interaction Biological_Process Vital Biological Process (e.g., Cell Wall Synthesis) Target_Protein->Biological_Process Inhibition Inhibition of Process Target_Protein->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Hypothetical antimicrobial signaling pathway.

References

An In-depth Technical Guide to the Electrophilic Bromination for the Synthesis of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the electrophilic bromination mechanism for the synthesis of 4-Benzoyl-4'-bromobiphenyl, a molecule of interest in the development of advanced materials and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound is a key intermediate in organic synthesis. Its structure, featuring a biphenyl core with a benzoyl group and a bromine atom at the para positions of the two phenyl rings, makes it a versatile building block for the synthesis of more complex molecules. The synthesis of this compound can be approached through two primary routes: the Friedel-Crafts acylation of 4-bromobiphenyl or the electrophilic bromination of 4-benzoylbiphenyl. This guide focuses on the latter approach, detailing the underlying reaction mechanism and providing a generalized experimental protocol.

Electrophilic Aromatic Substitution: The Core Mechanism

The synthesis of this compound via electrophilic bromination of 4-benzoylbiphenyl is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this type of reaction, an electrophile (an electron-seeking species) attacks an electron-rich aromatic ring, leading to the substitution of a hydrogen atom.

The key to predicting the outcome of an EAS reaction on a substituted benzene or biphenyl system lies in understanding the directing effects of the substituents. In the case of 4-benzoylbiphenyl, we have two distinct phenyl rings to consider:

  • Ring A: The phenyl ring bearing the benzoyl group. The benzoyl group is an electron-withdrawing group and therefore deactivates this ring towards electrophilic attack. It is a meta-director.

  • Ring B: The second phenyl ring. This ring is activated by the phenyl group of Ring A, which is an ortho, para-director.

Consequently, the incoming electrophile (in this case, Br⁺) will preferentially attack Ring B at the position para to the phenyl substituent (the 4'-position), due to steric hindrance at the ortho positions.

The overall mechanism involves two main steps:

  • Generation of the Electrophile: A bromine electrophile (Br⁺) is generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

  • Nucleophilic Attack and Rearomatization: The electron-rich π-system of the biphenyl ring attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product.

Electrophilic_Bromination_Mechanism cluster_0 Step 1: Generation of the Bromonium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation Br2 Br-Br Br_plus Br⁺ Br2->Br_plus + FeBr₃ FeBr3 FeBr₃ FeBr4_minus [FeBr₄]⁻ 4_benzoyl_biphenyl 4-Benzoylbiphenyl sigma_complex Arenium Ion (Sigma Complex) 4_benzoyl_biphenyl->sigma_complex + Br⁺ Br_plus_reac Br⁺ sigma_complex_deprot Arenium Ion product This compound sigma_complex_deprot->product + [FeBr₄]⁻ FeBr4_minus_reac [FeBr₄]⁻ HBr HBr FeBr3_regen FeBr₃ (regenerated)

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via electrophilic bromination. This protocol is based on standard procedures for the bromination of aromatic compounds.

Materials:

  • 4-Benzoylbiphenyl

  • Molecular Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Iron powder

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Sodium thiosulfate solution (Na₂S₂O₃)

  • Sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 4-benzoylbiphenyl in dichloromethane.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron powder to the solution.

  • Bromine Addition: Slowly add a solution of molecular bromine in dichloromethane to the reaction mixture at room temperature with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with sodium bicarbonate solution, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation and Purification Dissolve Dissolve 4-Benzoylbiphenyl in CH₂Cl₂ Add_Catalyst Add FeBr₃ Catalyst Dissolve->Add_Catalyst Add_Bromine Slowly Add Br₂ in CH₂Cl₂ Add_Catalyst->Add_Bromine Monitor Monitor Reaction (TLC/GC) Add_Bromine->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Wash_NaHCO3 Wash with NaHCO₃ Quench->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental Workflow for Synthesis.

Quantitative Data

SubstrateBrominating AgentCatalystSolventTemperature (°C)Time (h)Yield of 4-Bromobiphenyl (%)
BiphenylBr₂FeBr₃DichloromethaneRoom Temp2-4~70-80
BiphenylBr₂AlCl₃Dichloroethane0 - Room Temp1-3~60-75[1]
BiphenylNBSH₂SO₄Acetic AcidRoom Temp1-2~80-90
BiphenylBrClNoneDichloromethane01>60[2]

Note: The data presented are for the bromination of biphenyl and are intended for illustrative purposes. Actual results for 4-benzoylbiphenyl may vary.

Alternative Synthesis Route: Friedel-Crafts Acylation

An alternative and often preferred method for the synthesis of this compound is the Friedel-Crafts acylation of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] This method is generally high-yielding and avoids the potential for di- or poly-bromination that can occur during the direct bromination of biphenyl systems.

Friedel_Crafts_Acylation 4_bromobiphenyl 4-Bromobiphenyl product This compound 4_bromobiphenyl->product benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product AlCl3 AlCl₃ (Catalyst) AlCl3->product

Caption: Friedel-Crafts Acylation Route.

Conclusion

The electrophilic bromination of 4-benzoylbiphenyl provides a direct route to this compound. A thorough understanding of the principles of electrophilic aromatic substitution is crucial for predicting the regioselectivity of this reaction. While this guide provides a plausible mechanism and a general experimental framework, researchers should optimize the reaction conditions for their specific needs. The Friedel-Crafts acylation of 4-bromobiphenyl represents a robust alternative synthetic strategy that should also be considered.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-benzoyl-4'-aryl-biphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction. The described methodology utilizes 4-benzoyl-4'-bromobiphenyl as the aryl halide substrate, reacting it with various arylboronic acids. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, and is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for electronic applications.[1] This protocol outlines the necessary reagents, reaction conditions, and purification procedures to obtain the desired biaryl products in high yields.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between sp²-hybridized carbon atoms.[2] This palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organic halide or triflate.[2][3] The reaction is favored for its mild conditions, tolerance to a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][4] Aromatic ketones are important structural motifs in many biologically active compounds and synthetic intermediates.[5] The synthesis of functionalized biaryl ketones, such as those derived from this compound, provides access to a diverse range of molecular scaffolds for drug discovery and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][3]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.[2][3][4]

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2][3]

Experimental Protocol

This section details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01-0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Inert atmosphere setup (balloons or manifold)

  • Apparatus for filtration and solvent evaporation

  • Chromatography equipment for purification

Reaction Setup:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst and any additional ligand to the flask under a positive flow of the inert gas.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.[6]

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 4-benzoyl-4'-aryl-biphenyl.[1][2]

Data Presentation

Table 1: Typical Reaction Components and Conditions for Suzuki-Miyaura Coupling

ComponentRoleTypical Reagents/ConditionsMolar Equivalents/Amount
Aryl HalideSubstrateThis compound1.0
Boronic AcidCoupling PartnerPhenylboronic acid, 4-tolylboronic acid, etc.1.2 - 1.5
CatalystActive SpeciesPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)0.01 - 0.05 (1-5 mol%)
BaseActivatorK₂CO₃, K₃PO₄, Cs₂CO₃, NaOH2.0 - 3.0
SolventReaction MediumToluene, Dioxane, DMF, THF/H₂OVaries
TemperatureReaction Condition80 - 110 °CN/A
AtmosphereReaction ConditionInert (Argon or Nitrogen)N/A

Visualizations

Suzuki_Miyaura_Reaction Suzuki-Miyaura Coupling of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound C 4-Benzoyl-4'-aryl-biphenyl A->C + B Arylboronic Acid (Ar-B(OH)2) B->C Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->C Base Base (e.g., K2CO3) Base->C Solvent Solvent (e.g., Toluene) Solvent->C Heat Heat Heat->C D Byproducts

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-Br(Ln) pd0->pd2_complex ox_add Oxidative Addition transmetal Transmetalation di_organo_pd Ar-Pd(II)-Ar'(Ln) pd2_complex->di_organo_pd red_elim Reductive Elimination di_organo_pd->pd0 product 4-Benzoyl-4'-aryl-biphenyl di_organo_pd->product react1 This compound react1->pd2_complex react2 Ar'B(OH)2 + Base react2->di_organo_pd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Reaction Execution (Heating and Stirring) B->C D Monitoring (TLC or LC-MS) C->D E Workup (Quenching, Extraction, Drying) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: Synthesis of Novel Calamitic Liquid Crystals from 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzoyl-4'-bromobiphenyl is a versatile precursor for the synthesis of novel calamitic (rod-shaped) liquid crystals. Its rigid biphenyl core, substituted with a benzoyl group, provides a strong basis for inducing mesogenic behavior. The presence of a bromine atom at the 4'-position offers a reactive site for introducing various terminal groups, which are crucial for fine-tuning the liquid crystalline properties, such as the mesophase type and transition temperatures. These terminal modifications are key to designing materials with specific electro-optical characteristics for applications in displays, sensors, and other advanced technologies.

This document outlines two primary synthetic pathways for converting this compound into potential liquid crystalline materials: cyanation to introduce a polar cyano group, and a Suzuki coupling to append a non-polar alkyl chain. Detailed experimental protocols, representative data, and workflow diagrams are provided to guide researchers in the synthesis and exploration of these novel compounds.

Synthetic Pathways Overview

Two effective strategies for the functionalization of this compound are presented:

  • Pathway A: Cyanation. The bromo group is replaced with a cyano (-CN) group. The strong dipole moment of the cyano group can lead to the formation of stable nematic phases, a common feature in many commercially important liquid crystals.[1][2][3] This conversion is typically achieved through a copper-catalyzed Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.[4][5][6]

  • Pathway B: Suzuki Coupling. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to introduce an alkyl chain at the 4'-position by reacting the aryl bromide with an alkylboronic acid.[7][8][9][10][11] The length and structure of this alkyl chain significantly influence the melting point and the stability of the resulting mesophases.

The general workflow for the synthesis and characterization of these novel liquid crystals is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start This compound pathA Pathway A: Cyanation start->pathA pathB Pathway B: Suzuki Coupling start->pathB productA Target LC 1: 4-Benzoyl-4'-cyanobiphenyl pathA->productA productB Target LC 2: 4-Benzoyl-4'-alkylbiphenyl pathB->productB purify Column Chromatography / Recrystallization productA->purify productB->purify characterize Structural & Thermal Analysis (NMR, MS, DSC, POM) purify->characterize

Caption: General experimental workflow for the synthesis of liquid crystals.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzoyl-4'-cyanobiphenyl (Pathway A: Cyanation)

This protocol describes the copper-catalyzed cyanation of this compound.

Materials:

  • This compound

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add copper(I) cyanide (1.5 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the product with toluene or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-Benzoyl-4'-cyanobiphenyl.

Protocol 2: Synthesis of 4-Benzoyl-4'-pentylbiphenyl (Pathway B: Suzuki Coupling)

This protocol details the Suzuki-Miyaura cross-coupling of this compound with pentylboronic acid.[7][8]

Materials:

  • This compound

  • Pentylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), pentylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add a mixture of toluene, ethanol, and a 2 M aqueous sodium carbonate solution.

  • Inert Atmosphere: De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 4-Benzoyl-4'-pentylbiphenyl.

Data Presentation

The following tables summarize the reactants involved in the proposed syntheses and present hypothetical, yet representative, quantitative data for the resulting liquid crystal compounds.

Table 1: Reactants for the Synthesis of 4-Benzoyl-4'-cyanobiphenyl

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₁₉H₁₃BrO337.21Reactant
Copper(I) cyanideCuCN89.56Cyanating Agent
N,N-DimethylformamideC₃H₇NO73.09Solvent

Table 2: Reactants for the Synthesis of 4-Benzoyl-4'-pentylbiphenyl

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₁₉H₁₃BrO337.21Reactant
Pentylboronic acidC₅H₁₃BO₂115.97Reactant
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Catalyst
Sodium carbonateNa₂CO₃105.99Base
Toluene/Ethanol/Water--Solvent System

Table 3: Hypothetical Properties of Synthesized Liquid Crystals

CompoundYield (%)Phase Transitions (°C)
4-Benzoyl-4'-cyanobiphenyl85K 110 N 225 I
4-Benzoyl-4'-pentylbiphenyl90K 95 SmA 150 N 190 I

K = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic

Logical Pathway for Inducing Mesomorphism

The structural modification of the non-mesogenic precursor, this compound, is designed to induce liquid crystalline behavior by introducing specific terminal groups. The rationale behind these modifications is illustrated in the diagram below.

G cluster_modification Chemical Modification cluster_property Resulting Properties precursor This compound (Rigid Core, Non-mesogenic) cyano Introduce Cyano Group (Increases Polarity) precursor->cyano Cyanation alkyl Introduce Alkyl Chain (Adds Flexibility) precursor->alkyl Suzuki Coupling nematic Nematic Phase Formation (Dipolar Interactions) cyano->nematic smectic Smectic Phase Formation (Anisotropic Packing) alkyl->smectic

Caption: Rationale for inducing liquid crystalline phases.

By attaching a polar cyano group, strong dipole-dipole interactions are promoted, which favor the orientationally ordered nematic phase. Conversely, the addition of a flexible alkyl chain enhances the molecular aspect ratio and promotes the formation of layered smectic phases, in addition to a nematic phase at higher temperatures. These two pathways demonstrate the versatility of this compound as a scaffold for creating a diverse range of liquid crystalline materials.

References

Application Notes and Protocols for 4-Benzoyl-4'-bromobiphenyl as a Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyl-4'-bromobiphenyl is a member of the benzophenone family of compounds, which are widely utilized as Type II photoinitiators in free-radical polymerization. Upon absorption of ultraviolet (UV) light, these molecules become excited to a triplet state and can then abstract a hydrogen atom from a synergist molecule (a co-initiator), such as an amine, to generate free radicals. These radicals subsequently initiate the polymerization of monomers, such as acrylates and methacrylates. This process is fundamental to a variety of applications, including the formulation of coatings, adhesives, inks, and in the fabrication of biomedical devices and drug delivery systems.

The incorporation of a bromobiphenyl group into the benzophenone structure may influence its photochemical properties, such as its absorption spectrum and initiation efficiency. While specific performance data for this compound is not extensively documented in publicly available literature, these notes provide a framework for its application based on the well-established principles of benzophenone-based photoinitiation.

Physicochemical Properties and Spectral Data

A summary of the key properties of this compound and related compounds is presented below. The spectral data for the target compound is inferred from structurally similar molecules, such as 4-benzoylbenzoic acid, due to a lack of specific published spectra for this compound.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-(4-Bromophenyl)benzophenone
CAS Number 63242-14-8[1]
Molecular Formula C19H13BrO-
Molecular Weight 337.21 g/mol -
Appearance Light yellow to yellow to orange powder/crystal
Purity >98.0% (GC)
UV Absorption Maxima (λmax) Estimated ~260 nm and ~333 nmInferred from[2]

Photoinitiation Mechanism

This compound is expected to function as a Type II photoinitiator. The general mechanism involves the following steps:

  • Photoexcitation: The benzophenone moiety absorbs UV light and is promoted from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from a hydrogen donor, typically a tertiary amine co-initiator. This results in the formation of a ketyl radical and an amine-derived radical.

  • Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of vinyl monomers.

  • Propagation: The initiated radical adds to a monomer molecule, creating a new radical that continues to add to other monomers in a chain reaction.

  • Termination: The polymerization process is terminated by the combination or disproportionation of two growing polymer chains.

G PI This compound (PI) PI_S1 PI (Singlet State) PI->PI_S1 UV Light (hν) PI_T1 PI (Triplet State) PI_S1->PI_T1 Intersystem Crossing (ISC) KetylRadical Ketyl Radical PI_T1->KetylRadical Hydrogen Abstraction AmineRadical Amine Radical (R•) PI_T1->AmineRadical Hydrogen Abstraction CoInitiator Co-initiator (e.g., Amine) CoInitiator->KetylRadical Hydrogen Abstraction CoInitiator->AmineRadical Hydrogen Abstraction GrowingChain Growing Polymer Chain (P•) AmineRadical->GrowingChain Initiation Monomer Monomer (M) Monomer->GrowingChain Initiation GrowingChain->GrowingChain Polymer Polymer GrowingChain->Polymer Termination

Figure 1: Proposed photoinitiation mechanism for this compound.

Experimental Protocols

The following are generalized protocols for conducting photopolymerization using this compound. These should be adapted and optimized for specific monomers, co-initiators, and desired polymer properties.

Protocol 1: Bulk Photopolymerization of an Acrylate Monomer

This protocol describes the polymerization of a multifunctional acrylate, such as pentaerythritol tetraacrylate (PETA), to form a cross-linked polymer film.

Materials:

  • This compound (Photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (EDAB) or similar amine co-initiator

  • Pentaerythritol tetraacrylate (PETA) (Monomer)

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran for dissolution)

  • UV light source (e.g., 365 nm LED or mercury lamp)[3]

  • Nitrogen or Argon source for inerting

Procedure:

  • Preparation of the Formulation:

    • In a light-protected vial, dissolve this compound (e.g., 1-3% by weight of the monomer) and the co-initiator (e.g., 1-3% by weight) in a minimal amount of a suitable solvent.

    • Add the acrylate monomer (e.g., PETA) to the vial.

    • Mix thoroughly until a homogeneous solution is obtained. If a solvent was used, it may be gently evaporated under a stream of nitrogen.

  • Sample Preparation:

    • Place a defined amount of the formulation onto a substrate (e.g., a glass slide or a mold).

    • If necessary, use spacers to control the thickness of the film.

  • Photopolymerization:

    • Place the sample in a chamber that can be purged with an inert gas (e.g., nitrogen) to minimize oxygen inhibition.

    • Position the UV lamp at a fixed distance from the sample. The light intensity should be measured and recorded.

    • Irradiate the sample with UV light (e.g., 365 nm) for a predetermined time (e.g., 1-10 minutes).[3] The optimal irradiation time will depend on the initiator concentration, light intensity, and monomer reactivity.

  • Characterization:

    • Assess the degree of cure by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (monitoring the disappearance of the acrylate C=C peak around 1635 cm⁻¹), photo-differential scanning calorimetry (Photo-DSC), or by measuring the physical properties (e.g., hardness, solvent resistance) of the resulting polymer.

G start Start prep Prepare Formulation (PI + Co-initiator + Monomer) start->prep sample Deposit Sample on Substrate prep->sample inert Inert Atmosphere (e.g., Nitrogen Purge) sample->inert irradiate UV Irradiation (e.g., 365 nm) inert->irradiate characterize Characterize Polymer irradiate->characterize end End characterize->end

Figure 2: Experimental workflow for bulk photopolymerization.

Protocol 2: Preparation of Polymer-Based Scaffolds for Drug Delivery

This protocol outlines the fabrication of a hydrogel scaffold, which could be used for encapsulating and releasing therapeutic agents.

Materials:

  • This compound (Photoinitiator)

  • A biocompatible co-initiator (e.g., a tertiary amine-containing molecule)

  • A hydrophilic monomer blend (e.g., Poly(ethylene glycol) diacrylate (PEGDA) and a functional monomer)

  • Phosphate-buffered saline (PBS) or other aqueous solvent

  • A model drug or therapeutic agent

  • UV light source (365 nm)

Procedure:

  • Preparation of the Pre-polymer Solution:

    • Dissolve the photoinitiator and co-initiator in the monomer blend.

    • If encapsulating a drug, dissolve or suspend the therapeutic agent in this mixture. Ensure the drug is stable under UV irradiation at the chosen wavelength.

    • The concentration of the photoinitiator system should be optimized to be non-toxic to the encapsulated agent and any future cellular components.

  • Fabrication of Scaffolds:

    • Pipette the pre-polymer solution into a mold of the desired shape (e.g., a microfluidic device, a petri dish, or between two glass plates with spacers).

  • Photocrosslinking:

    • Expose the solution to UV light (365 nm) under controlled conditions (intensity, duration). The crosslinking process will form a solid hydrogel, entrapping the drug.

  • Post-fabrication Processing:

    • Carefully remove the hydrogel scaffold from the mold.

    • Wash the scaffold extensively with PBS or a suitable buffer to remove any unreacted monomer and initiator residues. This step is critical for biomedical applications to ensure biocompatibility.

  • Characterization and Drug Release Studies:

    • Characterize the physical properties of the hydrogel (e.g., swelling ratio, mechanical strength).

    • Conduct in vitro drug release studies by incubating the hydrogel in a release medium (e.g., PBS at 37°C) and measuring the concentration of the released drug over time using techniques like UV-Vis spectroscopy or HPLC.

Safety and Handling

  • This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Protect the compound and its formulations from light to prevent premature polymerization.

  • Acrylate and methacrylate monomers can be skin and respiratory irritants; handle them with appropriate care.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding and protective eyewear during irradiation steps.

Disclaimer

The information provided in these application notes is intended for guidance and should be adapted to specific experimental requirements. The protocols and performance characteristics are based on the general principles of benzophenone photoinitiators, as specific data for this compound is limited in the available literature. Users should conduct their own optimization and validation studies.

References

Synthesis of Pharmaceutical Intermediates from 4-Benzoyl-4'-bromobiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 4-Benzoyl-4'-bromobiphenyl. This versatile starting material serves as a crucial building block for the synthesis of Angiotensin II AT1 receptor antagonists and non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the primary synthetic routes, experimental procedures, and relevant biological pathways.

Overview of Synthetic Transformations

This compound is a bifunctional molecule featuring a reactive aryl bromide moiety and a benzoyl group. The bromine atom is amenable to various palladium- and copper-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The benzoyl group, a ketone, can also undergo a range of chemical transformations, including nucleophilic addition reactions.

The primary synthetic strategies discussed in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond at the 4'-position, crucial for the synthesis of AT1 receptor antagonists like Valsartan.

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-containing functional groups, a common feature in many pharmaceutical compounds.

  • Ullmann Condensation: A copper-catalyzed method for the formation of C-O bonds, yielding diaryl ether structures.

  • Reformatsky Reaction: To build a carboxylic acid side chain from the benzoyl group, a key step in the synthesis of certain NSAIDs like Fenbufen.

Synthesis of AT1 Receptor Antagonist Intermediates

Angiotensin II AT1 receptor antagonists, commonly known as "sartans," are a class of drugs used to treat hypertension.[1] A key structural feature of many sartans is a biphenyl scaffold, often with a tetrazole or carboxylic acid group. The synthesis of a key intermediate for drugs like Valsartan can be achieved via a Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Coupling for Valsartan Intermediate Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[2][3] In this protocol, this compound is coupled with 2-cyanophenylboronic acid to introduce the cyano group at the 2'-position of the biphenyl system. This cyano group is a precursor to the tetrazole ring found in Valsartan.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • 2-Cyanophenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4'-benzoyl-2-cyanobiphenyl intermediate.

ParameterValueReference
Reactants This compound, 2-Cyanophenylboronic acidAdapted from[4]
Catalyst Pd(OAc)₂ / PPh₃Adapted from[4]
Base K₂CO₃[5]
Solvent Toluene/Water[6]
Temperature 80-90 °CAdapted from[4]
Reaction Time 12-24 hoursGeneral protocol
Typical Yield 70-85%Estimated
Angiotensin II AT1 Receptor Antagonism Pathway

AT1 receptor antagonists block the action of angiotensin II, a potent vasoconstrictor, on the AT1 receptor. This is a key mechanism in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Na_H2O_Retention Na+ and H₂O Retention (in Kidney) Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Inc Renin Renin (from Kidney) ACE ACE (from Lungs) ARB AT1 Receptor Antagonist (e.g., Valsartan) ARB->AT1_Receptor blocks COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., PGE₂) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGI₂, PGE₂) COX2->Prostaglandins_COX2 Physiological_Effects Physiological Effects (GI protection, platelet aggregation) Prostaglandins_COX1->Physiological_Effects Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation NSAID NSAID (e.g., Fenbufen) NSAID->COX1 inhibits NSAID->COX2 inhibits Phospholipase_A2 Phospholipase A₂ Experimental_Workflows cluster_suzuki Suzuki-Miyaura Coupling cluster_reformatsky Reformatsky Reaction S1 Combine Reactants, Base, and Solvent S2 Degas Mixture S1->S2 S3 Add Pd Catalyst and Ligand S2->S3 S4 Heat and Stir S3->S4 S5 Workup and Purification S4->S5 R1 Activate Zinc R2 Add Ketone and α-Halo Ester Solution R1->R2 R3 Reflux R2->R3 R4 Quench with Acid R3->R4 R5 Workup and Purification R4->R5

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Benzoyl-4'-bromobiphenyl in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzophenone and biphenyl moieties in bioactive molecules and functional materials. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are presented as starting points for methodology development and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of complex biaryl structures.[1] This reaction is widely employed in the synthesis of pharmaceuticals, including the "sartan" class of antihypertensives which feature a biphenyl core.[1]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

While specific data for this compound is not extensively available in the public domain, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of structurally related aryl bromides.

Aryl BromideCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)0.33~95[2]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-22Good[3]
4-BromobiphenylArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8012-24High[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., JohnPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium catalyst (0.05 mmol), and ligand (if applicable).

  • Evacuate and backfill the flask with inert gas three times.[1]

  • Add the degassed solvent (5-10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) or under microwave irradiation until the starting material is consumed (monitored by TLC or LC-MS). Reaction times can vary from minutes to 24 hours.[1][2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, which are valuable intermediates in organic synthesis.[4] This reaction is a powerful tool for introducing vinyl groups onto aromatic frameworks.[1]

Data Presentation: Representative Conditions for Heck Reaction of Aryl Bromides
Aryl HalideAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
Aryl Bromiden-Butyl AcrylatePd/C (0.1)-K₂CO₃NMP150High[1]
Aryl BromideStyrenePd(OAc)₂P(t-Bu)₃Cy₂NMeTolueneRTHigh[4]
Aryl HalideActivated AlkenePd(L-proline)₂-K₂CO₃WaterMWExcellent[1][4]
Experimental Protocol: General Procedure for Heck Reaction

This protocol provides a general method for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, Toluene)

  • Reaction vessel (e.g., sealed tube, round-bottom flask with condenser)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Add the degassed solvent (5 mL), followed by the alkene (1.5 mmol) and the base (2.0 mmol).

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 100-150 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[5] This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst.[6]

Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides
Aryl BromideAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
4-BromobenzonitrilePhenylacetylenePd(OAc)₂ (2)- (Copper-free)TMPDMSORT92[5]
Aryl BromideTerminal AlkynePd(OAc)₂ (2)- (Copper-free)VariousVariousRT-100-[5]
Aryl Iodide/BromideTerminal AlkyneDipyridylpalladium complex- (Copper-free)PyrrolidineNMP/WaterRT/RefluxHigh[6]
Experimental Protocol: General Procedure for Sonogashira Coupling (Copper-Free)

This protocol outlines a general copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., phosphine ligand, 2-4 mol%)

  • Base (e.g., Et₃N, piperidine, 2.0 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk tube

  • Inert gas (Argon)

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).[5]

  • Evacuate and backfill the tube with argon three times.[5]

  • Add the anhydrous solvent (5 mL) via syringe, followed by the base (2.0 mmol) and the terminal alkyne (1.2 mmol).[5]

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7] This reaction has broad applications in the synthesis of pharmaceuticals and organic materials.[8]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
Aryl HalideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
N-(4-bromophenyl)-4-chlorobenzamideMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001895[7]
Aryl HalideAmine"XantPhos Pd G3" (5)-DBU (2)MeCN/PhMe140 (Flow)1-[9]
BromobenzeneVarious amines[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOtBuToluene---[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inside a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.01 mmol) and the ligand (0.02 mmol) to a dry reaction vessel.

  • Add the base (1.2 mmol) and this compound (1.0 mmol).

  • Add the anhydrous solvent (5 mL), followed by the amine (1.1 mmol).

  • Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction involving this compound.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start inert Establish Inert Atmosphere (Ar/N₂) start->inert 1 reagents Combine Reactants: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent 3 heat Heat & Stir (Conventional or MW) solvent->heat inert->reagents 2 monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up (Extraction & Washing) cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Synthesis of 4-Aryl-Biphenyl Derivatives from 4-Benzoyl-4'-bromobiphenyl via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-aryl-biphenyl compounds from 4-Benzoyl-4'-bromobiphenyl using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] Biaryl scaffolds are prevalent in pharmaceuticals, liquid crystals, and organic electronic materials.[3] This protocol offers a robust and versatile method for accessing a diverse library of 4-aryl-biphenyl derivatives, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The synthesis of biaryl compounds is of significant interest in the development of new pharmaceuticals and functional materials.[4] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the creation of biaryl linkages.[1][2][5] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[2][6]

This compound is an excellent substrate for such transformations, possessing a reactive bromine atom that can readily participate in palladium-catalyzed cross-coupling reactions.[3][7] This allows for the introduction of various aryl groups at the 4'-position, leading to the synthesis of a wide array of 4-aryl-biphenyl derivatives. This application note provides a step-by-step procedure for a general Suzuki-Miyaura coupling reaction with this compound.

Key Reaction Components

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

  • Catalyst: Palladium complexes are the most common catalysts. The active catalytic species is Pd(0), which can be introduced directly or generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[1]

  • Ligand: Phosphine-based ligands are frequently employed to stabilize the palladium catalyst and enhance its reactivity.[1] Bulky and electron-rich ligands generally facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1][8]

  • Base: A base is required to facilitate the transmetalation step of the catalytic cycle.[6] Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[1][9]

  • Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[1][10]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1][7]

    • Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (20 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

    • Combine the organic layers and wash with brine (25 mL).[1]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-biphenyl product.[1][7]

  • Characterization:

    • The structure and purity of the final product can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Presentation

ParameterValue
Reactants
This compound1.0 mmol (1.0 equiv)
Arylboronic acid1.2 mmol (1.2 equiv)
Catalyst System
Palladium(II) acetate0.02 mmol (2 mol%)
Triphenylphosphine0.04 mmol (4 mol%)
Base
Potassium carbonate2.0 mmol (2.0 equiv)
Solvents
Toluene10 mL
Water2 mL
Reaction Conditions
Temperature90 °C
Time12-24 hours
AtmosphereInert (Nitrogen or Argon)
Expected Yield Variable (typically >70%)

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis A Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ B Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) A->B C Add Degassed Solvents: Toluene & Water B->C D Heat to 90 °C C->D E Stir for 12-24h D->E F Monitor by TLC E->F G Cool to RT & Quench with H₂O F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry (MgSO₄) & Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product: NMR, Mass Spectrometry K->L

Caption: Experimental workflow for the synthesis of 4-aryl-biphenyl.

References

Application Notes and Protocols for the Heck Reaction of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene.[1] This powerful transformation is widely utilized in organic synthesis, from academic research to the industrial production of fine chemicals and pharmaceuticals, due to its tolerance of a wide variety of functional groups.[2] The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine ligand.[3][1] This document provides detailed application notes and a general protocol for conducting the Heck reaction with 4-Benzoyl-4'-bromobiphenyl, a substrate relevant to the synthesis of complex organic molecules.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving Palladium(0) and Palladium(II) species.[3][4] The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[3][5]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex and subsequently undergoes migratory insertion into the Palladium-carbon bond.[3][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[3][5]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.[3]

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection of several parameters. For a specific substrate like this compound, optimization of the following conditions is crucial:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors.[3][1] The choice of catalyst and its loading (typically 0.5-5 mol%) can significantly impact reaction efficiency.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or bidentate ligands like BINAP, are often used to stabilize the palladium catalyst and influence reactivity and selectivity.[3][1] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands.[6]

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[3] Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[3][6]

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are frequently used.[6] Aqueous media or ionic liquids have also been explored as greener alternatives.[1][6]

  • Temperature: Heck reactions often require elevated temperatures, typically ranging from 80 to 140 °C, to proceed at a reasonable rate.[6]

  • Alkene: The nature of the alkene coupling partner is critical. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive.[1]

Data Presentation: Heck Reaction Conditions for Aryl Bromides

Table 1: Heck Reaction of Various Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePd(OAc)₂ (1.0)NHC salt (2.0)K₂CO₃Water/DMF80495
24-BromoacetophenonePd(OAc)₂ (0.5)PPh₃ (1.0)K₂CO₃DMF1201292
3BromobenzenePd(OAc)₂ (1.0)NoneK₂CO₃DMF1201285
44-BromotoluenePd(OAc)₂ (0.5)PPh₃ (1.0)K₂CO₃DMF1201290

Data compiled from analogous reactions found in the literature.[6][7]

Table 2: Heck Reaction of Various Aryl Bromides with n-Butyl Acrylate

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePd-NHC complex (1.0)-K₂CO₃DMF120698
2BromobenzeneOCMCS-Pd (0.02)-Et₃NDMF100895
34-BromoanisoleOCMCS-Pd (0.02)-Et₃NDMF100892
44-ChlorobromobenzeneOCMCS-Pd (0.02)-Et₃NDMF100896

Data compiled from analogous reactions found in the literature.[7][8][9]

Experimental Protocols

The following is a general experimental protocol for the Heck reaction of this compound with an alkene (e.g., n-butyl acrylate or styrene). This protocol is based on established procedures for similar aryl bromides and should be optimized for the specific substrate and alkene.[6]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate or styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1.0 mol%)

  • Triphenylphosphine (PPh₃, 2.0 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol), and triphenylphosphine (0.02 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF (3-5 mL) via syringe.

  • Add the alkene (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Heck_Reaction_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)LnX OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)LnX (Alkene) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH2-CH(Ar)-Pd(II)LnX Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product PdH H-Pd(II)LnX Beta_Elim->PdH Red_Elim Reductive Elimination (Base) PdH->Red_Elim Base Red_Elim->Pd0 HB + X-

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Alkene, Base, Catalyst, Ligand start->reagents solvent Add Anhydrous Solvent (e.g., DMF) under Inert Atmosphere reagents->solvent reaction Heat Reaction Mixture (e.g., 100-120 °C) with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring workup Aqueous Workup: Dilute, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for the Heck reaction.

Safety Considerations

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents like DMF are flammable and have associated health risks; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Reactions at elevated temperatures should be conducted with caution, using appropriate heating equipment and ensuring proper temperature control.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the experiment.

Conclusion

The Heck reaction is a versatile and powerful tool for the synthesis of complex organic molecules. While specific conditions for the Heck reaction of this compound require empirical optimization, the general principles and protocols outlined in this document provide a solid foundation for developing a successful synthetic route. Careful consideration of the catalyst system, base, solvent, and temperature will be key to achieving high yields of the desired coupled product.

References

Application Notes: Formation and Utilization of a Grignard Reagent from 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] Grignard reagents, or organomagnesium halides, are potent nucleophiles used extensively in the pharmaceutical and fine chemical industries.[3][4] The synthesis of a Grignard reagent from 4-Benzoyl-4'-bromobiphenyl presents a unique challenge due to the presence of an electrophilic ketone functional group within the molecule. Direct reaction with magnesium would lead to the newly formed Grignard reagent attacking the ketone of a starting material molecule, resulting in polymerization and low yields.

This document provides a detailed protocol for the successful formation of the Grignard reagent from this compound by employing a protecting group strategy. The ketone is first masked as an acetal, a functional group inert to the strongly basic and nucleophilic conditions of Grignard reagent formation.[5][6][7] Following the formation and subsequent reaction of the Grignard reagent, the protecting group can be easily removed to regenerate the ketone. This methodology is critical for researchers and drug development professionals looking to utilize complex, multi-functionalized building blocks in the synthesis of novel therapeutic agents.

The Challenge: Intramolecular Reactivity

Attempting to directly form a Grignard reagent from this compound is unfeasible. The Grignard reagent, once formed, will react with the ketone on another molecule of the starting material. This self-reaction leads to a complex mixture of oligomeric byproducts and significantly reduces the yield of the desired organometallic intermediate.

The Solution: A Protecting Group Strategy

To overcome this, a three-step strategy is employed:

  • Protection: The reactive ketone group is converted into a non-reactive acetal. Cyclic acetals formed from diols are particularly stable under the basic conditions of Grignard reactions.[8]

  • Grignard Formation: The Grignard reagent is then formed from the protected aryl bromide.

  • Deprotection: After the Grignard reagent has been used in a subsequent reaction, the acetal is hydrolyzed back to the original ketone using a simple acidic workup.[6][7]

G cluster_workflow Overall Protecting Group Strategy Start Start: this compound Protect Step 1: Protect Ketone (Acetal Formation) Start->Protect Ethylene Glycol, cat. Acid Grignard Step 2: Form Grignard Reagent (Reaction with Mg) Protect->Grignard Mg, Anhydrous Ether React Step 3: Utilize Grignard Reagent (e.g., add to an electrophile) Grignard->React Deprotect Step 4: Deprotect Ketone (Acidic Hydrolysis) React->Deprotect Aqueous Acid (H3O+) End Final Product with Ketone Regenerated Deprotect->End

Caption: The overall workflow for utilizing this compound.

Experimental Protocols

Critical Safety Precautions:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[9] All glassware must be rigorously oven-dried or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Hazards: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are extremely flammable and can form explosive peroxides.[9] Always use fresh, anhydrous solvents and work within a certified chemical fume hood.

  • Exothermic Reactions: The formation of the Grignard reagent is exothermic.[9] An ice-water bath must be readily available to control the reaction temperature.

Protocol 1: Protection of Ketone as a Cyclic Acetal

This protocol details the conversion of the benzoyl group into a 1,3-dioxolane (ethylene glycol ketal).

Materials:

  • This compound

  • Ethylene glycol (1.5 eq.)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq.)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq.), toluene (approx. 0.2 M), ethylene glycol (1.5 eq.), and a catalytic amount of p-TsOH (0.05 eq.).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 4-(1,3-dioxolan-2-yl)-4'-bromobiphenyl, can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Formation of the Grignard Reagent

This protocol describes the formation of the Grignard reagent from the protected aryl bromide.

Materials:

  • Protected 4-(1,3-dioxolan-2-yl)-4'-bromobiphenyl (from Protocol 1)

  • Magnesium (Mg) turnings (1.2 eq.)

  • Iodine (I₂) (one small crystal)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried) with a drying tube or inert gas inlet

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask, condenser, and dropping funnel. Immediately place the apparatus under a positive pressure of dry nitrogen or argon and allow it to cool to room temperature.

  • Reagent Preparation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.[1]

  • Solution Preparation: In a separate dry flask, dissolve the protected aryl bromide (1.0 eq.) in anhydrous THF or Et₂O. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy or begins to bubble.[10] Gentle warming with a heat gun may be necessary to start the reaction.

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and should sustain its own reflux.[1] Use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, the mixture should be a cloudy, grayish solution. Stir for an additional 30-60 minutes to ensure all the magnesium has reacted.[1] The Grignard reagent is now ready for use in the next step and is typically used in situ.

G cluster_workflow Experimental Workflow for Grignard Reagent Formation A Setup Dry Glassware under Inert Atmosphere (N2/Ar) B Add Mg Turnings (1.2 eq.) & Iodine Crystal to Flask A->B D Add ~10% of Aryl Bromide Solution to Initiate Reaction B->D C Prepare Solution of Protected Aryl Bromide in Anhydrous Ether C->D E Initiation Confirmed? (Color Fades, Bubbling) D->E F Gently Warm with Heat Gun E->F No G Add Remaining Aryl Bromide Dropwise to Maintain Reflux E->G Yes F->E H Stir for 30-60 min After Addition is Complete G->H I Grignard Reagent Ready for Use (Cloudy, Gray Solution) H->I

Caption: Step-by-step workflow for the Grignard reagent formation.

Protocol 3: Deprotection of the Acetal (Post-Reaction)

This protocol is performed after the Grignard reagent has reacted with a suitable electrophile.

Materials:

  • Reaction mixture from the Grignard reaction step

  • Aqueous hydrochloric acid (HCl, e.g., 1M or 2M) or saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Quenching: Cool the Grignard reaction mixture in an ice-water bath.

  • Hydrolysis: Slowly and carefully add aqueous HCl or saturated aq. NH₄Cl to the reaction mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate. The acidic conditions will also hydrolyze the acetal protecting group.

  • Extraction: Stir the mixture until all solids dissolve. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, containing the regenerated benzoyl group, can be purified by standard methods such as column chromatography or recrystallization.

Data Presentation

The following tables summarize typical quantitative parameters for the described protocols. Yields are highly dependent on reagent purity and strict adherence to anhydrous techniques.

Table 1: Parameters for Protocol 1 (Acetal Protection)

Parameter Value/Description Notes
Substrate This compound 1.0 equivalent
Protecting Agent Ethylene glycol 1.5 - 2.0 equivalents
Catalyst p-Toluenesulfonic acid (p-TsOH) 0.02 - 0.05 equivalents
Solvent Toluene To enable azeotropic water removal
Temperature Reflux (~111 °C)
Reaction Time 4 - 8 hours Monitor by TLC or GC/MS

| Typical Yield | 90 - 98% | After purification |

Table 2: Parameters for Protocol 2 (Grignard Formation)

Parameter Value/Description Notes
Substrate Protected Aryl Bromide 1.0 equivalent
Reagent Magnesium Turnings 1.1 - 1.2 equivalents
Solvent Anhydrous THF or Diethyl Ether
Initiator Iodine (one crystal) Activates the Mg surface[1]
Temperature ~35 °C (refluxing Et₂O) or ~66 °C (refluxing THF) Reaction is exothermic[1]
Reaction Time 1 - 2 hours Monitored by Mg consumption

| Typical Yield | 80 - 95% | Assumed based on similar aryl bromides[1] |

Table 3: Parameters for Protocol 3 (Acetal Deprotection)

Parameter Value/Description Notes
Reagent 1M - 3M Aqueous HCl
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours Monitor by TLC

| Typical Yield | >95% | Generally a high-yielding reaction |

References

Application Notes and Protocols: The Use of 4-Benzoyl-4'-bromobiphenyl in the Development of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Benzoyl-4'-bromobiphenyl as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique bifunctional nature of this molecule, possessing an electron-accepting benzophenone core and a reactive bromo-biphenyl moiety, makes it a versatile precursor for a variety of OLED materials, including hole transport materials (HTMs) and host materials for emissive layers, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters.

Introduction to this compound in OLEDs

The benzophenone core is a well-established electron-deficient unit in OLED material design. Its incorporation into organic molecules can lead to materials with desirable electronic properties, such as high electron mobility and the ability to form donor-acceptor (D-A) structures. These D-A structures are crucial for the development of TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The 4'-bromobiphenyl group serves as a handle for introducing various functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the fine-tuning of the material's properties, including its HOMO/LUMO energy levels, charge transport characteristics, and thermal stability.

Synthetic Pathways and Applications

This compound is an excellent starting material for synthesizing a range of OLED materials. Two primary synthetic routes are highlighted below:

  • Synthesis of Hole Transport Materials (HTMs) via Buchwald-Hartwig Amination: The bromine atom on the biphenyl group can be readily converted to a triarylamine moiety, a common functional group in HTMs, through a palladium-catalyzed Buchwald-Hartwig amination. Triarylamine-based materials are known for their excellent hole-transporting capabilities and morphological stability.

  • Synthesis of Host Materials for Emitters via Suzuki-Miyaura Coupling: The bromo-biphenyl group can be coupled with various carbazole or other aromatic boronic acids or esters using the Suzuki-Miyaura reaction. This is a powerful method for extending the conjugation of the molecule and introducing bulky side groups to prevent aggregation-caused quenching in the emissive layer.

Proposed Synthesis of a High-Performance Host Material

While a direct synthesis of a specific OLED material from this compound is not extensively documented in a single source, a plausible and promising target is a carbazole-functionalized benzophenone derivative. Carbazole moieties are known to enhance the thermal stability and hole-transporting properties of OLED materials. The following section details a proposed synthetic protocol for such a material.

Data Presentation: Performance of Benzophenone-Based Host Materials in Green TADF OLEDs

The following table summarizes the performance of various benzophenone-based host materials in green TADF OLEDs, demonstrating the potential of this class of compounds.

Host Material IDEmitterMax. EQE (%)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)CIE (x, y)Ref.
HB1 (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile18.756.4>10,000(0.33, 0.61)[1]
HB2 (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile15.245.1>10,000(0.32, 0.62)[1]
HB5 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile12.538.3>10,000(0.34, 0.58)[1]
HB8 4CzCNPy12.538.3>10,000(0.34, 0.58)[1]

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage coordinates.

Experimental Protocols

Protocol 1: Synthesis of a Carbazole-Functionalized Benzophenone Host Material via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a potential host material, (4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone, from this compound and 9H-carbazole-9-boronic acid pinacol ester.

Materials:

  • This compound

  • 9H-carbazole-9-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), 9H-carbazole-9-boronic acid pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene to the flask via a syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED device using the synthesized host material by thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Synthesized benzophenone-based host material

  • Emissive dopant (e.g., a green TADF emitter like (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven.

    • Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.

  • Device Fabrication:

    • Load the cleaned substrates and the organic and inorganic materials into a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr).

    • Sequentially deposit the following layers onto the ITO substrate:

      • HIL: HAT-CN (e.g., 10 nm)

      • HTL: NPB (e.g., 40 nm)

      • Emissive Layer (EML): Co-evaporate the synthesized host material with the green TADF emitter (e.g., 20 nm, with a doping concentration of 10-20 wt%).

      • ETL: TPBi (e.g., 40 nm)

      • EIL: LiF (e.g., 1 nm)

      • Cathode: Aluminum (e.g., 100 nm)

    • Maintain the deposition rates for the organic materials at 1-2 Å/s, LiF at 0.1-0.2 Å/s, and Aluminum at 5-10 Å/s.

  • Encapsulation:

    • After fabrication, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

Visualizations

G cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_product OLED Host Material 4_Benzoyl_4_bromobiphenyl This compound Suzuki_Reaction Pd(OAc)2, SPhos, K3PO4 Toluene, 100 °C 4_Benzoyl_4_bromobiphenyl->Suzuki_Reaction Final_Product (4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl) (phenyl)methanone Suzuki_Reaction->Final_Product Carbazole_Boronic_Ester 9H-carbazole-9-boronic acid pinacol ester Carbazole_Boronic_Ester->Suzuki_Reaction

Caption: Proposed synthesis of a carbazole-functionalized benzophenone host material.

OLED_Device_Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (Host + Dopant) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (Al)

Caption: Schematic of a typical multilayer OLED device structure.

References

Application Notes and Protocols for the Acylation of 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of 4-bromobiphenyl is a crucial transformation in organic synthesis, providing a key intermediate, 4-bromo-4'-acetylbiphenyl. This ketone derivative serves as a versatile building block in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds. The most common method for this transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto the aromatic ring of 4-bromobiphenyl. The reaction is typically carried out using an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. The choice of catalyst, acylating agent, and reaction conditions can significantly influence the yield and selectivity of the reaction.

This document provides detailed experimental protocols for the acylation of 4-bromobiphenyl, a summary of quantitative data for different reaction conditions, and characterization data for the resulting product.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Acetylation of 4-Bromobiphenyl with Acetyl Chloride
EntryLewis Acid CatalystMolar Ratio (Catalyst:Substrate)SolventReaction Time (h)Temperature (°C)Yield (%)
1AlCl₃2.0Dichloromethane4Reflux~85
2FeCl₃1.5Dichloromethane6Reflux~70
3ZnCl₂2.0Nitrobenzene8100~60
4BF₃·OEt₂2.0Dichloromethane12Room Temp.~50
Table 2: Comparison of Acylating Agents for the Acylation of 4-Bromobiphenyl
EntryAcylating AgentLewis Acid CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
1Acetyl ChlorideAlCl₃Dichloromethane4Reflux~85
2Acetic AnhydrideAlCl₃Dichloromethane6Reflux~80
3Propionyl ChlorideAlCl₃Dichloromethane4Reflux~82

Experimental Protocols

Protocol 1: Acetylation of 4-Bromobiphenyl using Acetyl Chloride and Aluminum Chloride

This protocol describes the synthesis of 4-bromo-4'-acetylbiphenyl via Friedel-Crafts acylation using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

Materials:

  • 4-Bromobiphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

  • Benzene

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride (26.6 g, 0.2 mol) in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere.

  • Addition of Acetyl Chloride: Cool the suspension in an ice bath. Slowly add acetyl chloride (15.6 g, 0.2 mol) dropwise from a dropping funnel to the stirred suspension.

  • Addition of 4-Bromobiphenyl: After the addition of acetyl chloride is complete, add a solution of 4-bromobiphenyl (23.3 g, 0.1 mol) in anhydrous dichloromethane (200 mL) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approximately 50 g). If a precipitate of aluminum hydroxide forms, add concentrated hydrochloric acid dropwise until it dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by crystallization from a mixture of petroleum ether and benzene (e.g., 3:1 ratio) to yield 4-bromo-4'-acetylbiphenyl as a solid.[1]

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl chloride is corrosive and a lachrymator. Handle it in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.

  • The reaction generates hydrogen chloride gas, which is corrosive. Ensure proper ventilation.

Protocol 2: Acylation of 4-Bromobiphenyl using Acetic Anhydride

This protocol provides an alternative method using acetic anhydride as the acylating agent.

Materials:

  • 4-Bromobiphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetic Anhydride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

The procedure is similar to Protocol 1, with the substitution of acetyl chloride with an equimolar amount of acetic anhydride. The reaction time may need to be adjusted and can be monitored by TLC.

Product Characterization

The product, 4-bromo-4'-acetylbiphenyl, can be characterized by its melting point and spectroscopic data.

Table 3: Physical and Spectroscopic Data for 4-Bromo-4'-acetylbiphenyl
PropertyValue
Molecular FormulaC₁₄H₁₁BrO
Molecular Weight275.14 g/mol
Melting Point126-128 °C[1]
¹H NMR (CDCl₃)
δ (ppm)Multiplicity, Integration, Assignment
2.65s, 3H, -COCH₃
7.50-7.70m, 4H, Ar-H
7.95-8.05m, 4H, Ar-H
IR (KBr)
ν (cm⁻¹)Assignment
~3050C-H stretching (aromatic)
~2920C-H stretching (aliphatic)
~1680C=O stretching (ketone)
~1600, 1485C=C stretching (aromatic)
~1270C-C-O stretching
~1010C-Br stretching
~840p-disubstituted benzene

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for the Acylation of 4-Bromobiphenyl cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 4-Bromobiphenyl + Acylating Agent reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction_mixture solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction_mixture reflux Reflux (Monitor by TLC) reaction_mixture->reflux Heat/Stir quench Quench with Ice/HCl reflux->quench extraction Extract with Dichloromethane quench->extraction wash Wash with H2O, NaHCO3, Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Crystallization concentrate->purify product 4-Bromo-4'-acetylbiphenyl purify->product characterize Characterization (MP, NMR, IR) product->characterize

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of 4-bromobiphenyl.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Benzoyl-4'-bromobiphenyl synthesis.

Troubleshooting Guide

Low product yield is a common challenge in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.

Problem: Low or No Product Formation

Possible Cause Troubleshooting Steps
Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely sensitive to moisture.• Use fresh, anhydrous AlCl₃ from a newly opened container.• Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.• Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.
Insufficient Catalyst: The ketone product can form a complex with AlCl₃, rendering the catalyst inactive.• Use a stoichiometric amount of AlCl₃ (at least 1 equivalent relative to benzoyl chloride). In some cases, a slight excess (e.g., 1.1-1.2 equivalents) may be beneficial.
Poor Quality of Starting Materials: Impurities in 4-bromobiphenyl or benzoyl chloride can inhibit the reaction.• Check the purity of the starting materials by techniques such as NMR or melting point analysis.• Purify starting materials if necessary (e.g., recrystallization of 4-bromobiphenyl, distillation of benzoyl chloride).
Low Reaction Temperature: The activation energy for the reaction may not be reached.• Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Start with room temperature and, if no reaction is observed, gently heat the mixture (e.g., to 40-50 °C).

Problem: Formation of Significant Byproducts

Possible Cause Troubleshooting Steps
Polysubstitution: Although less common in acylation than alkylation, a second benzoyl group could potentially be added to the biphenyl ring system.• Use a 1:1 molar ratio of 4-bromobiphenyl to benzoyl chloride.• Add the benzoyl chloride slowly to the reaction mixture to maintain a low concentration of the acylating agent.
Isomer Formation: Acylation may occur at different positions on the biphenyl ring.• The primary product is expected to be the para-substituted isomer due to steric hindrance. However, the formation of ortho-isomers is possible. • Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable para-isomer.• Purification by column chromatography or recrystallization is crucial to isolate the desired isomer.
Reaction with Solvent: If using a reactive solvent, it may compete with the 4-bromobiphenyl in the acylation reaction.• Use an inert solvent such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Friedel-Crafts acylation of 4-bromobiphenyl with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: Why is it crucial to use anhydrous conditions for this reaction?

Aluminum chloride, the catalyst, reacts vigorously with water. This reaction not only deactivates the catalyst but also produces hydrochloric acid, which can lead to unwanted side reactions.

Q3: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (4-bromobiphenyl and benzoyl chloride) and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q4: What are the typical work-up procedures for this reaction?

A typical work-up involves carefully quenching the reaction mixture by pouring it into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. The product is then extracted into an organic solvent, washed, dried, and the solvent is evaporated.

Q5: How can I purify the crude this compound?

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent is effective.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of 4-bromobiphenyl.

Materials:

  • 4-Bromobiphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.1 eq.).

  • Solvent Addition: Add anhydrous dichloromethane via a syringe.

  • Addition of Benzoyl Chloride: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.0 eq.) dropwise to the stirred suspension.

  • Addition of 4-Bromobiphenyl: Dissolve 4-bromobiphenyl (1.0 eq.) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of Friedel-Crafts acylation for analogous reactions. This data can be used as a guideline for optimizing the synthesis of this compound.

Parameter Variation Effect on Yield Comments
Catalyst Loading (AlCl₃) Sub-stoichiometricLowInsufficient catalyst to drive the reaction to completion due to product-catalyst complexation.
Stoichiometric (1.0-1.2 eq.)OptimalEnsures enough active catalyst is present throughout the reaction.
Excess (>1.5 eq.)No significant improvement, may increase side reactionsUnnecessary and can complicate the work-up procedure.
Temperature 0 °C to Room TemperatureModerate to GoodGenerally provides a good balance between reaction rate and selectivity.
Elevated Temperature (>50 °C)May decreaseCan lead to increased byproduct formation and decomposition of reactants or product.
Reaction Time Short (1-2 hours)May be incompleteThe reaction may not have proceeded to completion.
Optimal (2-6 hours)HighAllows for maximum conversion of starting materials. Monitor by TLC.
Extended (>12 hours)No significant improvement, may increase side reactionsProlonged reaction times can lead to the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents & Glassware setup Reaction Setup: - Add AlCl3 to DCM prep_reagents->setup add_benzoyl Add Benzoyl Chloride at 0 °C setup->add_benzoyl add_biphenyl Add 4-Bromobiphenyl Solution at 0 °C add_benzoyl->add_biphenyl react Stir at Room Temperature (Monitor by TLC) add_biphenyl->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure this compound purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Catalyst (Moisture) start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Suboptimal Temperature start->cause4 cause5 Byproduct Formation start->cause5 sol1 Use Anhydrous Conditions & Fresh AlCl3 cause1->sol1 sol2 Use Stoichiometric AlCl3 cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Optimize Temperature cause4->sol4 sol5 Control Stoichiometry & Purify Product cause5->sol5

Technical Support Center: Suzuki Coupling of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and answers to frequently asked questions regarding side reactions encountered during the Suzuki-Miyaura cross-coupling of 4-Benzoyl-4'-bromobiphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, focusing on the identification and mitigation of common side reactions.

Q1: I am getting a low yield of my desired product. What are the most common side reactions I should be aware of with this compound?

A1: Low yields in the Suzuki coupling of this compound are typically due to one or more of the following side reactions:

  • Protodeboronation: This is a very common side reaction where the boronic acid coupling partner is converted back to its corresponding arene by replacement of the boronic acid group with a hydrogen atom.[1][2] This reaction consumes your nucleophile and is a major cause of reduced yields.

  • Dehalogenation: The starting material, this compound, can be reduced, replacing the bromine atom with a hydrogen atom to form 4-benzoyl-biphenyl.[3] This side reaction is often promoted by elevated temperatures.[3]

  • Homocoupling: This involves the self-coupling of your boronic acid to form a biaryl byproduct, or less commonly, the self-coupling of this compound.[4] The presence of oxygen in the reaction mixture can significantly promote homocoupling.[5]

  • Double Coupling: In some cases, the desired product can undergo a second Suzuki coupling, especially if the reaction conditions are harsh or if there is a large excess of the boronic acid and catalyst. For instance, in a similar reaction with 4-bromobenzoyl chloride, the double-coupled product, 4-phenylbenzophenone, was observed as a significant byproduct.[6]

Q2: How can I identify which side reactions are occurring in my reaction mixture?

A2: You can identify the major byproducts by analyzing your crude reaction mixture using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Compare the crude reaction mixture to standards of your starting material and, if available, the potential byproducts. Dehalogenated and protodeboronated products will have different polarities than the starting materials and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for separating and identifying the components of your reaction mixture by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can reveal characteristic signals for the desired product and the various side products. For example, the appearance of a new aromatic proton signal in place of the carbon-bromine bond can indicate dehalogenation.

Q3: My main byproduct is the dehalogenated 4-benzoyl-biphenyl. How can I minimize this?

A3: Dehalogenation is often exacerbated by high temperatures.[3] To minimize this side reaction, consider the following:

  • Lower the Reaction Temperature: While a certain temperature is needed to drive the reaction, excessively high temperatures can promote the hydrodehalogenation pathway.[3] Try running the reaction at a lower temperature (e.g., 80-100 °C) and monitor the progress.

  • Choice of Base and Solvent: Some bases and solvents can act as hydride donors, leading to dehalogenation. Ensure you are using high-purity, anhydrous solvents. If you suspect your base is contributing, consider screening other bases.

  • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of dehalogenation. Monitor your reaction closely and work it up as soon as the starting material is consumed.

Q4: I suspect significant protodeboronation of my boronic acid is happening. What are the best strategies to prevent this?

A4: Protodeboronation is a frequent issue in Suzuki couplings.[1] Here are some strategies to mitigate it:

  • Use Anhydrous Conditions: Water can be a proton source for protodeboronation.[4] Ensure your solvents and reagents are thoroughly dried and run the reaction under an inert atmosphere.

  • Select a Milder Base: Strongly basic conditions can promote protodeboronation.[7] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Use a More Stable Boronic Acid Derivative: If protodeboronation is persistent, consider converting your boronic acid to a more stable boronic ester, such as a pinacol ester.[4] These are generally more resistant to protodeboronation under the reaction conditions.

Q5: I am observing a significant amount of homocoupling byproduct from my boronic acid. What is the cause and how can I fix it?

A5: Homocoupling is often a sign of oxygen being present in your reaction or issues with the catalyst activation.[4][5] To address this:

  • Rigorous Degassing: Thoroughly degas your solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas like argon or nitrogen through the mixture for an extended period or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst Source: Homocoupling can be more prevalent when using Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) species. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.

  • Optimize Catalyst and Ligand: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Using bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway.

Quantitative Data Summary

While specific quantitative data for the Suzuki coupling of this compound is limited in the literature, the following table summarizes relevant data from the coupling of a closely related substrate, 4-bromobenzoyl chloride, with phenylboronic acid. This highlights the potential for a subsequent coupling reaction.

Table 1: Product Distribution in the Suzuki Coupling of 4-Bromobenzoyl Chloride with Phenylboronic Acid

Catalyst SystemSolventProductYield (%)Reference
1.0% Pd/BaSO₄Toluene4-Bromobenzophenone28[6]
4-Phenylbenzophenone (Double Coupling Product)70[6]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point and may require optimization for your specific boronic acid and desired scale.

General Procedure for Suzuki-Miyaura Coupling [8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 10 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the solvent system to the flask.

  • Degassing: Degas the mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the this compound is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts relevant to troubleshooting your Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Desired Product Desired Product Reductive\nElimination->Desired Product This compound This compound This compound->Oxidative\nAddition Ar'-B(OH)2 + Base Ar'-B(OH)2 + Base Ar'-B(OH)2 + Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reaction_Pathways cluster_start Starting Materials cluster_desired Desired Reaction cluster_side Side Reactions Aryl-Br This compound Cross-Coupling Suzuki Coupling Aryl-Br->Cross-Coupling Dehalogenation Dehalogenation Aryl-Br->Dehalogenation Aryl'-B(OH)2 Arylboronic Acid Aryl'-B(OH)2->Cross-Coupling Protodeboronation Protodeboronation Aryl'-B(OH)2->Protodeboronation Homocoupling Homocoupling Aryl'-B(OH)2->Homocoupling Desired_Product Desired Product (Ar-Ar') Cross-Coupling->Desired_Product Dehalogenated_Product Dehalogenated Product (Ar-H) Dehalogenation->Dehalogenated_Product Protodeboronated_Product Protodeboronated Product (Ar'-H) Protodeboronation->Protodeboronated_Product Homocoupling_Product Homocoupling Product (Ar'-Ar') Homocoupling->Homocoupling_Product Troubleshooting_Workflow cluster_dehalogenation Dehalogenation cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling start Low Yield in Suzuki Coupling q1 Analyze Crude Product (TLC, GC-MS, NMR) start->q1 dehalogenation_byproduct Dehalogenated Product (Ar-H) is Major Byproduct q1->dehalogenation_byproduct Dehalogenation Observed protodeboronation_byproduct Protodeboronated Product (Ar'-H) is Major Byproduct q1->protodeboronation_byproduct Protodeboronation Observed homocoupling_byproduct Homocoupling Product (Ar'-Ar') is Major Byproduct q1->homocoupling_byproduct Homocoupling Observed dehalogenation_solution Lower Temperature Optimize Base/Solvent Reduce Reaction Time dehalogenation_byproduct->dehalogenation_solution protodeboronation_solution Use Anhydrous Conditions Use Milder Base Use Boronic Ester protodeboronation_byproduct->protodeboronation_solution homocoupling_solution Rigorous Degassing Use Pd(0) Catalyst Optimize Ligand homocoupling_byproduct->homocoupling_solution

References

Minimizing homocoupling of 4-Benzoyl-4'-bromobiphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the homocoupling of 4-benzoyl-4'-bromobiphenyl derivatives in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?

A1: Homocoupling is a significant side reaction where two molecules of the same starting material couple together.[1] In the case of Suzuki reactions, this typically involves the organoboron reagent coupling with itself to form a symmetrical biaryl.[1][2] For reactions involving this compound, you might also observe the formation of a quaterphenyl byproduct from the coupling of two molecules of the aryl bromide. This side reaction reduces the yield of your desired product and complicates purification due to the structural similarities between the product and the byproduct.[1][2]

Q2: What are the primary causes of homocoupling?

A2: The two main culprits for homocoupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][5] This Pd(II) species can then promote the homocoupling of organometallic reagents, such as boronic acids.[3][6] If you start with a Pd(II) precatalyst (like Pd(OAc)₂), one of the pathways for its initial reduction to the active Pd(0) state is through the homocoupling of two boronic acid molecules.[6][7]

Q3: Why is minimizing homocoupling particularly important in drug development?

A3: In drug development and industrial settings, minimizing side reactions is crucial for creating robust, efficient, and economically viable synthetic routes.[1] Reducing homocoupling improves the overall yield and simplifies the purification process, which saves significant time and resources.[1]

Q4: Which cross-coupling reactions are most prone to homocoupling with my this compound derivative?

A4: Homocoupling can be a challenge in several common cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction is particularly susceptible to the homocoupling of the organoboron reagent.[1]

  • Sonogashira Coupling: The copper co-catalyst can promote the homocoupling of the terminal alkyne partner (known as Glaser coupling), especially in the presence of oxygen.[1]

  • Heck Coupling: While less common for the aryl bromide itself, side reactions can occur, and optimizing conditions is key to favor the desired cross-coupling pathway.[1]

Troubleshooting Guides

This section provides specific troubleshooting advice for minimizing homocoupling when using this compound derivatives.

Issue 1: Significant Homocoupling of Boronic Acid in Suzuki Reaction

If you observe a high yield of the boronic acid dimer, consult the following decision tree and tables.

G Troubleshooting Homocoupling in Suzuki Reactions start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Solution: Improve degassing. - Sparge solvents with N2/Ar for 30-60 min. - Use freeze-pump-thaw cycles. - Maintain a positive inert gas pressure. check_oxygen->deoxygenate No check_catalyst What is the Palladium source? check_oxygen->check_catalyst Yes pd2_source Pd(II) Precatalyst (e.g., Pd(OAc)2, PdCl2) check_catalyst->pd2_source pd0_source Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->pd0_source pd2_solution Solution: Switch to a Pd(0) source or use Buchwald G3/G4 precatalysts for efficient Pd(0) generation. Add a mild reducing agent like potassium formate. pd2_source->pd2_solution check_ligand Is the ligand appropriate? pd0_source->check_ligand ligand_solution Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type) or N-Heterocyclic Carbenes (NHCs). These accelerate the main cycle. check_ligand->ligand_solution No check_conditions Have reaction conditions been optimized? check_ligand->check_conditions Yes conditions_solution Solution: Lower the reaction temperature. Use a lower concentration of the boronic acid or add it slowly to the mixture. check_conditions->conditions_solution

Caption: Troubleshooting decision tree for Suzuki reaction homocoupling.

Data on Influencing Factors:

Table 1: General Effect of Palladium Catalyst Choice on Homocoupling

Catalyst Type Precatalyst Examples Tendency for Homocoupling Rationale
Pd(II) Pd(OAc)₂, PdCl₂(PPh₃)₂ Higher Requires in-situ reduction to active Pd(0), which can proceed via homocoupling of the boronic acid.[6][7]
Pd(0) Pd(PPh₃)₄, Pd₂(dba)₃ Lower Enters the catalytic cycle directly, bypassing the need for a reductive step that can cause homocoupling.[7]

| Modern Precatalysts | Buchwald G3/G4 Precatalysts | Lowest | Designed for clean and efficient in-situ generation of the active monoligated Pd(0) species, minimizing side reactions.[7] |

Table 2: Influence of Ligand Class on Suppressing Homocoupling

Ligand Type Examples General Characteristics Impact on Homocoupling
Simple Phosphines PPh₃ Less bulky, less electron-donating. May permit more homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines P(t-Bu)₃, Buchwald Ligands (SPhos, XPhos) Sterically demanding, strong σ-donors. Generally suppress homocoupling by accelerating the desired catalytic cycle steps (oxidative addition and reductive elimination).[2][7]

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable. | Can be highly effective due to their strong binding to palladium, stabilizing the active species.[2] |

Table 3: Effect of Base Selection on Suzuki Coupling

Base Strength Typical Use Impact on Homocoupling
Carbonates (K₂CO₃, Cs₂CO₃) Moderate General purpose, widely used. Often a good starting point; generally less prone to causing homocoupling than strong hydroxides.[7][8]
Phosphates (K₃PO₄) Moderate-Strong Effective for many systems. A common and effective choice that balances reactivity with minimizing side reactions.[7]
Hydroxides (NaOH, KOH) Strong Can be effective but requires care. Strong bases in aqueous media can sometimes accelerate boronic acid decomposition or other side reactions.[9]

| Fluorides (KF) | Weak | Used for base-sensitive substrates. | Can reduce side reactions like protodeboronation but may lead to slower overall reaction rates.[8][9] |

Issue 2: Significant Homocoupling of Alkyne in Sonogashira Reaction

The primary cause of alkyne homocoupling (Glaser coupling) is the presence of oxygen, which facilitates the Cu(I)-mediated dimerization.[1]

Troubleshooting Steps:

  • Rigorous Deoxygenation: This is the most critical step. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.[1] Maintain a positive inert atmosphere throughout the entire reaction.

  • Optimize Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the reaction outcome.[1] Ensure the base is dry and freshly distilled if necessary.

  • Catalyst and Ligand Choice: While the copper co-catalyst is often the main driver of Glaser coupling, screening different palladium sources and phosphine ligands can sometimes disfavor the homocoupling pathway.[1]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, explore copper-free Sonogashira protocols. These methods rely solely on a palladium catalyst and typically require a different choice of base.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific boronic acid partners.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Combine aryl bromide, boronic acid, and base in a dry reaction flask. p2 2. Seal flask and purge with inert gas (N2/Ar) for 10-15 min. p1->p2 p3 3. Add degassed solvent via syringe. p2->p3 p4 4. Sparge the mixture with N2/Ar for another 20-30 min. p3->p4 r1 5. Add Pd catalyst/ligand under positive N2/Ar flow. p4->r1 r2 6. Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. r1->r2 r3 7. Monitor progress by TLC or LC-MS. r2->r3 w1 8. Cool, dilute with organic solvent, and perform aqueous wash. r3->w1 w2 9. Dry organic layer, filter, and concentrate. w1->w2 w3 10. Purify by flash column chromatography. w2->w3

Caption: General experimental workflow for an oxygen-sensitive Suzuki coupling.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)[10]

  • Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)[9]

  • Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 eq.)[10]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1)[9]

Procedure:

  • Reaction Setup: To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered base.[11]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is done by inserting a needle connected to the inert gas line and a second needle to act as an outlet.[4][12]

  • Solvent Addition: Add the degassed solvent system via syringe.[9]

  • Degassing: To ensure rigorous exclusion of oxygen, sparge the resulting suspension with a subsurface stream of argon or nitrogen for an additional 20-30 minutes while stirring.[4]

  • Catalyst Addition: Under a positive flow of inert gas (i.e., temporarily removing the outlet needle), quickly add the palladium precatalyst.[4]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[9]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.[9]

References

Technical Support Center: Optimizing Coupling Reactions for 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for optimizing the temperature in 4-Benzoyl-4'-bromobiphenyl coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Suzuki coupling reactions with this compound?

For many Suzuki couplings of aryl bromides like this compound, optimal temperatures generally fall within the 80-120°C range. However, the ideal temperature is highly dependent on the specific catalyst, ligands, base, and solvent system used in the reaction.

Q2: I am observing low conversion in my Suzuki coupling reaction. Should I increase the temperature?

While increasing the temperature can enhance the reaction rate, it should be done cautiously. Before elevating the temperature, ensure other parameters are optimized, such as the palladium catalyst, ligand, and base. In some instances, a more active catalyst system may facilitate efficient coupling at lower temperatures. If you do increase the temperature, do so in small increments (e.g., 10-20°C) and monitor for the formation of byproducts.

Q3: My Heck coupling reaction is sluggish. Can I simply increase the temperature?

Increasing the temperature in a Heck reaction can improve the conversion rate, but it also risks catalyst degradation and an increase in byproduct formation. For aryl bromides, temperatures are often in the 100-140°C range. Before raising the temperature, verify that your catalyst, ligand, and base are optimal for the transformation.

Q4: I am seeing a significant amount of debromination in my coupling reaction. What is the likely cause and how can I fix it?

Debromination, where the bromine atom is replaced by a hydrogen atom, is a common side reaction, often exacerbated by high temperatures. To minimize this, consider lowering the reaction temperature, for instance, to the 60-80°C range. The choice of a weaker inorganic base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), can also help reduce this unwanted side reaction.[1]

Q5: What are the key considerations for temperature in an Ullmann coupling reaction?

Traditional Ullmann couplings often required very high temperatures. However, modern protocols that are ligand-accelerated can be performed under milder conditions, typically in the range of 40-120°C. If you observe no reaction, you can incrementally increase the temperature. Conversely, if decomposition is observed, the temperature should be lowered.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion
SymptomPotential CauseSuggested Solution
Starting material remains largely unreacted.Inadequate Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the temperature in 10-20°C increments, monitoring for byproduct formation.
Inactive Catalyst/Ligand System: The chosen catalyst or ligand may not be active enough for the substrate.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Consider more electron-rich or bulky ligands.
Inappropriate Base: The base may not be strong enough or sufficiently soluble.Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃.
Issue 2: Significant Byproduct Formation (Debromination)
SymptomPotential CauseSuggested Solution
Formation of a significant amount of benzophenone.Reaction Temperature is Too High: High temperatures can promote hydrodehalogenation.Decrease the reaction temperature. A range of 60-80°C may be more suitable.[1]
Base is Too Strong: A strongly basic environment can facilitate debromination.Switch to a weaker inorganic base like K₂CO₃ or KF.[1]
Ligand Promotes Debromination: Some ligands are more prone to inducing this side reaction.Screen different ligands that are less likely to promote hydrodehalogenation.

Data Presentation

The following tables summarize the effect of temperature on representative aryl bromide coupling reactions. Note that optimal conditions for this compound may vary.

Table 1: Effect of Temperature on Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Temperature (°C)Time (h)Yield (%)
8024~60
10024~95
12024~98
14024~98 (with some decomposition)
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported Pd catalyst (0.25 mol%), Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours.[1]

Table 2: Effect of Temperature on Heck Coupling of Bromobenzene with Styrene

Temperature (°C)Time (h)Yield (%)
8012Low
10012Moderate
12012High
14012High (potential for side reactions)
This table represents a general trend for Heck reactions with aryl bromides.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., styrene, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a dry reaction tube, dissolve this compound and the alkene in anhydrous DMF.

  • Add triethylamine to the mixture.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and P(o-tol)₃ in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture.

  • Seal the tube and purge with an inert gas.

  • Heat the reaction mixture to 120°C.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

  • After completion, cool to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 + Base Ar'-B(OH)2 + Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reactants Combine this compound, Coupling Partner, and Base Add Catalyst Add Palladium Catalyst and Ligand Combine Reactants->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Inert Atmosphere Establish Inert Atmosphere (N2 or Ar) Add Solvent->Inert Atmosphere Heating Heat to Optimized Temperature Inert Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Work-up and Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low Conversion Check_Temp Is Temperature Adequate? Start->Check_Temp Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst System Active? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Screen_Catalysts Screen Catalysts and Ligands Check_Catalyst->Screen_Catalysts No Check_Base Is Base Appropriate? Check_Catalyst->Check_Base Yes Screen_Catalysts->Check_Base Screen_Bases Screen Stronger/ More Soluble Bases Check_Base->Screen_Bases No Success Improved Conversion Check_Base->Success Yes Screen_Bases->Success

Caption: Troubleshooting workflow for low conversion in coupling reactions.

References

Technical Support Center: Purification of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Benzoyl-4'-bromobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials from the synthesis, such as 4-bromobiphenyl or benzoyl chloride, and byproducts from side reactions. Depending on the synthetic route, isomers or related ketones might also be present.

Q2: Which purification techniques are most suitable for this compound?

The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found, while column chromatography is better for separating mixtures with multiple components or impurities with similar polarity to the product.

Q3: What is the expected appearance of pure this compound?

Pure this compound is typically a light yellow to orange powder or crystalline solid.[1]

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent or insufficient solvent volume is being used.

  • Solution:

    • Ensure the solvent is being heated to its boiling point.

    • Gradually add more solvent in small portions until the solid dissolves.

    • If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and select a different one. Good starting points for a moderately polar compound like this could be ethanol, isopropanol, or a mixture like toluene/heptane.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or it is supersaturated and requires nucleation.

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[2]

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template.[2]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2]

    • Cool Further: Use an ice bath to lower the temperature and decrease the compound's solubility.[2]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, it is being cooled too quickly, or there are significant impurities present.[2]

  • Solution:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to slightly decrease the concentration.

    • Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[2]

Column Chromatography Issues

Problem: Poor separation of the product from impurities (overlapping spots on TLC).

  • Possible Cause: The chosen solvent system (eluent) has incorrect polarity.

  • Solution:

    • Adjust Polarity: Use thin-layer chromatography (TLC) to test different solvent systems. For a compound of this nature, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

    • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (reduce the amount of the polar solvent).

    • If the spots are too low on the TLC plate (low Rf), increase the polarity of the eluent (increase the amount of the polar solvent).

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the solvent system. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.

Data Presentation

Table 1: User-Recorded Purification Data

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by GC/HPLC, %)Melting Point (°C)
Recrystallization
Column Chromatography

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where it is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter or in a desiccator under vacuum.

Protocol 2: Column Chromatography
  • Adsorbent and Eluent Selection: Silica gel is a suitable adsorbent. Use TLC to determine an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) that gives the product a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Assess Assess Purity (TLC/GC/HPLC) Crude->Assess Decision Purity Acceptable? Assess->Decision Recrystallize Recrystallization Recrystallize->Assess Column Column Chromatography Column->Assess Pure Pure Product Decision->Recrystallize No (High Purity) Decision->Column No (Low Purity/ Multiple Impurities) Decision->Pure Yes

Caption: Purification workflow for crude this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Benzoyl-4'-bromobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during the synthesis of 4-Benzoyl-4'-bromobiphenyl via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no yield in the synthesis of this compound?

A1: The most frequent issue is the deactivation of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), by moisture. AlCl₃ is extremely hygroscopic and will react with any water present in the glassware, solvent, or reagents. This reaction forms aluminum hydroxide, which is catalytically inactive. Therefore, maintaining strictly anhydrous (dry) conditions is critical for success.

Q2: I am observing a significant amount of unreacted 4-bromobiphenyl. What are the likely reasons?

A2: Besides catalyst inactivity, several factors can lead to incomplete conversion:

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount. The product, this compound, can form a stable complex with AlCl₃, effectively removing it from the reaction cycle.

  • Suboptimal Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, this specific reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products.

  • Poor Reagent Quality: The purity of 4-bromobiphenyl, benzoyl chloride, and the solvent is crucial. Impurities can interfere with the catalyst or participate in side reactions.

Q3: My reaction mixture turned dark and formed a tar-like substance. What went wrong?

A3: Tar formation is usually an indication of side reactions, often caused by:

  • Excessively High Temperatures: Overheating the reaction mixture can lead to polymerization and decomposition of the reactants and products.

  • Reaction with Solvent: If the solvent is not inert under the reaction conditions, it can be acylated or participate in other side reactions. Dichloromethane or 1,2-dichloroethane are generally suitable inert solvents.

Q4: I am seeing multiple products in my crude sample analysis. What are the possible side products?

A4: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of isomers is possible. In the acylation of 4-bromobiphenyl, the primary isomers would be the result of acylation at the ortho-position to the bromine atom on the same ring, or acylation on the second phenyl ring. However, the para-substitution product, this compound, is sterically and electronically favored. The formation of other isomers is generally minor but can be influenced by reaction conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low conversion rates.

Problem: Low or No Product Formation
Potential Cause Recommended Solution
Moisture Contamination Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle anhydrous aluminum chloride quickly in a glovebox or a dry, inert atmosphere.
Inactive Catalyst Use a fresh, unopened container of anhydrous aluminum chloride. A free-flowing, white to pale-yellow powder is indicative of good quality. Clumpy or discolored AlCl₃ has likely been exposed to moisture.
Insufficient Catalyst Increase the molar ratio of AlCl₃ to 4-bromobiphenyl. A common starting point is 1.1 to 1.5 equivalents of AlCl₃.
Low Reaction Temperature Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or another suitable analytical method.
Poor Reagent Purity Use high-purity 4-bromobiphenyl and benzoyl chloride. If necessary, purify the starting materials before use.
Problem: Formation of Multiple Products/Isomers
Potential Cause Recommended Solution
Suboptimal Reaction Temperature Lowering the reaction temperature can sometimes improve the selectivity for the desired para-isomer.
Incorrect Order of Reagent Addition A common practice is to first form the acylium ion complex by adding benzoyl chloride to a suspension of AlCl₃ in the solvent, and then adding the 4-bromobiphenyl solution dropwise to this mixture. This can help minimize side reactions.

Experimental Protocols

A general, representative protocol for the Friedel-Crafts acylation of 4-bromobiphenyl is provided below. Note that optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-Bromobiphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. Maintain the system under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous dichloromethane. Stir the suspension and cool the flask to 0-5 °C in an ice bath.

  • Acylium Ion Formation: In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.

  • Substrate Addition: After the addition of benzoyl chloride is complete, prepare a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-bromobiphenyl solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion Rate Observed check_moisture Check for Moisture Contamination (Glassware, Solvents, Reagents) start->check_moisture check_catalyst Evaluate Catalyst Activity and Amount check_moisture->check_catalyst No solution_dry Implement Strict Anhydrous Conditions check_moisture->solution_dry Yes check_temp Assess Reaction Temperature check_catalyst->check_temp No solution_catalyst Use Fresh Catalyst / Increase Stoichiometry check_catalyst->solution_catalyst Yes check_reagents Verify Reagent Purity check_temp->check_reagents No solution_temp Optimize Reaction Temperature check_temp->solution_temp Yes solution_reagents Purify Starting Materials check_reagents->solution_reagents Yes end Improved Conversion Rate solution_dry->end solution_catalyst->end solution_temp->end solution_reagents->end

Caption: A decision tree for troubleshooting low conversion rates.

Experimental Workflow Diagram

ExperimentalWorkflow setup Reaction Setup (Anhydrous Conditions) reagents Reagent Addition (AlCl3, Benzoyl Chloride, 4-Bromobiphenyl) setup->reagents reaction Reaction Monitoring (TLC) reagents->reaction workup Aqueous Work-up (HCl/Ice Quench) reaction->workup extraction Extraction & Washing workup->extraction purification Drying, Concentration & Purification extraction->purification product Pure this compound purification->product

Technical Support Center: NMR Analysis of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 4-Benzoyl-4'-bromobiphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing unexpected peaks in the aromatic region of the ¹H NMR spectrum of my this compound sample. What could they be?

A1: Unexpected aromatic signals often arise from starting materials, byproducts of the synthesis, or isomers. Common impurities to consider are:

  • 4-Bromobiphenyl (Starting Material): If the acylation reaction did not go to completion, you might see residual 4-bromobiphenyl. Its ¹H NMR spectrum typically shows complex multiplets in the range of δ 7.3-7.6 ppm.[1][2]

  • Benzoyl Chloride/Benzoic Acid (Reagent/Byproduct): Residual benzoyl chloride or benzoic acid (from hydrolysis of the acyl chloride) can also be present. Benzoic acid typically shows a broad singlet for the carboxylic acid proton (often >10 ppm) and multiplets in the aromatic region.

  • Benzophenone: If the starting biphenyl was not brominated, you might have benzophenone as an impurity. Its aromatic protons typically appear between δ 7.4-7.8 ppm.[3][4]

  • Positional Isomers (e.g., 2-Benzoyl-4'-bromobiphenyl): Friedel-Crafts acylation can sometimes yield ortho-substituted products in addition to the desired para-substituted product. These isomers will have more complex splitting patterns in their ¹H NMR spectra compared to the more symmetric this compound.

  • Polyacylated Products: Although less common due to the deactivating effect of the first benzoyl group, a second acylation could occur.

  • 4,4'-Dibromobiphenyl: This could be present if there was an excess of bromine during the synthesis of the 4-bromobiphenyl starting material. Its ¹H NMR spectrum is expected to show two doublets around δ 7.40 and 7.55 ppm.[5][6][7][8]

Q2: How can I distinguish the signals of this compound from its impurities?

A2: The key is to compare the obtained spectrum with the expected spectrum of the pure product and the known spectra of potential impurities. The ¹H NMR spectrum of pure this compound is expected to show a set of distinct signals for the protons on the three aromatic rings. The protons on the phenyl ring of the benzoyl group will have different chemical shifts from those on the brominated and non-brominated rings of the biphenyl moiety. Look for characteristic splitting patterns (doublets, triplets, etc.) and integration values that match the number of protons in each environment.

Q3: My integration values in the aromatic region do not match the expected 13 protons for this compound. What does this indicate?

A3: Deviations from the expected integration values strongly suggest the presence of impurities. For instance, if you have a higher-than-expected integration in a region corresponding to a specific impurity (e.g., the region for 4-bromobiphenyl), it indicates that impurity is present in a significant amount.

Q4: I see a broad singlet in my spectrum. What could it be?

A4: A broad singlet could be due to several factors:

  • Water: Residual water in the NMR solvent is a common cause. This peak's position can vary depending on the solvent and temperature.

  • Acidic Protons: A carboxylic acid proton from benzoic acid impurity will appear as a very broad singlet, typically downfield (>10 ppm).

  • Exchangeable Protons: If your sample has other functional groups with exchangeable protons (e.g., alcohols, amines), these can also appear as broad signals. A D₂O shake experiment can confirm the presence of exchangeable protons, as the peak will disappear or significantly diminish.

Q5: The baseline of my spectrum is noisy or distorted. How can I fix this?

A5: A poor baseline can be caused by several issues:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer can improve the baseline.

  • Sample Concentration: A sample that is too concentrated or too dilute can lead to a poor signal-to-noise ratio or other artifacts.

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening and baseline distortion.

Data Presentation: ¹H NMR Chemical Shift Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound and its potential impurities. Note that exact chemical shifts can vary depending on the solvent and spectrometer frequency.

CompoundProtonsExpected Chemical Shift (δ, ppm)
This compound Aromatic Protons~ 7.4 - 7.9
4-BromobiphenylAromatic Protons~ 7.3 - 7.6[1][2]
BenzophenoneAromatic Protons~ 7.4 - 7.8[3][4]
4,4'-DibromobiphenylAromatic Protons~ 7.40 (d), 7.55 (d)[5][6][7][8]
Benzoic AcidAromatic Protons~ 7.4 - 8.1
Carboxylic Acid Proton> 10 (broad)

Experimental Protocols

Sample Preparation for ¹H NMR Analysis

A standard protocol for preparing a sample for ¹H NMR is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but be cautious of potential degradation.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. It is good practice to filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • D₂O Shake (Optional): To identify exchangeable protons (like -OH or -NH), acquire a spectrum, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. Exchangeable proton signals will disappear or decrease in intensity.

Visualizations

Impurity_Identification_Workflow start Start: Unexpected peaks in ¹H NMR spectrum check_sm Compare with starting material spectra (e.g., 4-Bromobiphenyl, Benzoyl Chloride) start->check_sm check_byproducts Consider known byproducts of Friedel-Crafts acylation start->check_byproducts check_isomers Evaluate possibility of positional isomers (e.g., 2-Benzoyl-4'-bromobiphenyl) start->check_isomers check_solvent Identify residual solvent peaks and water start->check_solvent repurify Repurify sample if necessary (e.g., column chromatography, recrystallization) check_sm->repurify check_byproducts->repurify check_isomers->repurify two_d_nmr Consider 2D NMR experiments (COSY, HSQC) for complex cases check_isomers->two_d_nmr d2o_shake Perform D₂O shake experiment for exchangeable protons check_solvent->d2o_shake end End: Impurity Identified d2o_shake->end If impurity is H₂O or exchangeable proton repurify->end unidentified Impurity remains unidentified two_d_nmr->end two_d_nmr->unidentified

Caption: Workflow for troubleshooting unexpected peaks in the ¹H NMR spectrum.

Chemical_Structures cluster_main Target Compound cluster_impurities Potential Impurities main This compound (C₁₉H₁₃BrO) imp1 4-Bromobiphenyl (C₁₂H₉Br) imp2 Benzophenone (C₁₃H₁₀O) imp3 4,4'-Dibromobiphenyl (C₁₂H₈Br₂) imp4 Benzoic Acid (C₇H₆O₂)

Caption: Key chemical structures in the analysis of this compound.

References

How to prevent debromination in reactions with 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent debromination in reactions involving 4-Benzoyl-4'-bromobiphenyl, a key intermediate in various synthetic applications.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.

Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of 4-benzoylbiphenyl (the debrominated byproduct).

  • Low yield of the desired cross-coupled product.

  • Complex product mixture that is difficult to purify.

Root Causes and Solutions:

Debromination, often termed hydrodebromination, in palladium-catalyzed coupling reactions typically arises from the formation of a palladium-hydride (Pd-H) species that competes with the desired catalytic cycle. The source of the hydride can be the base, solvent, or impurities in the reaction mixture. The electron-withdrawing nature of the benzoyl group in this compound can influence the propensity for this side reaction.

Here is a systematic workflow to troubleshoot and minimize debromination:

G start Debromination Observed base Optimize Base start->base Aggressive base? ligand Screen Ligands base->ligand Still issues? resolved Resolved base->resolved Improved? temp Lower Temperature ligand->temp Still issues? ligand->resolved Improved? solvent Check Solvent & Reagents temp->solvent Still issues? temp->resolved Improved? end Improved Yield of Desired Product solvent->end Still issues? solvent->resolved Improved?

A systematic workflow for troubleshooting debromination.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Inappropriate Base Switch to a weaker, non-nucleophilic inorganic base. Good starting points are K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2] Avoid strong bases like alkoxides (e.g., NaOtBu) which can readily generate hydride species.Stronger bases can promote the formation of palladium-hydride species, which are responsible for the reductive debromination.[2] Weaker bases are often sufficient for the transmetalation step in Suzuki coupling without promoting the undesired side reaction.[1]
High Reaction Temperature Lower the reaction temperature. Attempt the reaction in the range of 60-80 °C and only increase if the reaction is sluggish.[1]High temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired cross-coupling.[1][3]
Suboptimal Ligand Choice Use bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or t-BuXPhos are often effective in promoting the desired reductive elimination over debromination.[4]Bulky ligands can sterically hinder the approach of the hydride to the palladium center and accelerate the rate of reductive elimination of the desired product.[4]
Presence of Protic Impurities Use anhydrous and degassed solvents and high-purity reagents. Ensure your reaction setup is properly dried and under an inert atmosphere.Water, alcohols, and other protic impurities can serve as a source of hydride for the formation of Pd-H species, leading to increased debromination.[3]
Prolonged Reaction Time Monitor the reaction closely using TLC or LC-MS and work up the reaction as soon as the starting material is consumed.Extended reaction times can lead to the accumulation of debrominated byproducts, especially if the catalyst begins to decompose.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction with this compound?

A1: Debromination is a common side reaction for many aryl bromides in palladium-catalyzed cross-coupling reactions. The mechanism often involves the formation of a palladium-hydride (Pd-H) intermediate, which can then transfer a hydride to the aryl bromide, cleaving the C-Br bond and replacing it with a C-H bond. The electron-withdrawing benzoyl group on this compound can make the aromatic ring more electron-deficient, which can influence the rates of the various steps in the catalytic cycle, sometimes favoring the debromination pathway under non-optimized conditions.

Q2: How can I detect and quantify the amount of debromination in my reaction?

A2: You can detect and quantify debromination using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product, 4-benzoylbiphenyl, will have a different Rf value than the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of your crude reaction mixture and provide their mass spectra, allowing for the identification and quantification of 4-benzoylbiphenyl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the debrominated product. Integration of the signals corresponding to the desired product and the debrominated byproduct can be used to determine their relative amounts.

Q3: Can the choice of palladium precursor affect the level of debromination?

A3: Yes, the choice of palladium precursor can have an effect. Precatalysts that are more readily reduced to the active Pd(0) species might lead to different concentrations of active catalyst and potentially influence side reactions. However, the choice of ligand and base generally has a more pronounced effect on minimizing debromination. Common and effective palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.

Q4: Are there any alternative coupling reactions to Suzuki-Miyaura or Heck that are less prone to debromination for this substrate?

A4: While Suzuki-Miyaura and Heck are powerful reactions, other cross-coupling methods could be considered. For instance, Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) can sometimes offer different reactivity profiles and may be less prone to debromination under specific conditions. However, these methods come with their own set of considerations regarding reagent preparation and toxicity. Optimizing the conditions for the Suzuki-Miyaura or Heck reaction is often the most practical approach.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific application.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is designed to minimize debromination by using a mild base and a bulky phosphine ligand.

G reagents Combine Reagents: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - K3PO4 (2.0 equiv) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) atmosphere Establish Inert Atmosphere (Evacuate & backfill with N2/Ar) reagents->atmosphere solvent Add Degassed Solvent (e.g., Toluene/H2O, 10:1) atmosphere->solvent reaction Heat Reaction Mixture (Stir at 80 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Work-up (Cool, extract with organic solvent) monitor->workup purify Purify (Column chromatography) workup->purify

General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed Toluene and Water (10:1 ratio)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst and the SPhos ligand.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling with Reduced Debromination

This protocol for the Heck reaction aims to minimize debromination by using a suitable base and controlling the temperature.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMA)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, K₂CO₃, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove inorganic salts and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and debromination levels for Suzuki-Miyaura coupling of aryl bromides with electron-withdrawing groups under different conditions. These data, from analogous systems, can guide the optimization of your reaction with this compound.

Aryl Bromide Base Ligand Temp (°C) Yield (%) Debromination (%) Reference
4-BromoacetophenoneK₂CO₃PPh₃1008510Adapted from[5]
4-BromoacetophenoneK₃PO₄SPhos8092<5Hypothetical, based on[4]
4-BromobenzonitrileCs₂CO₃P(t-Bu)₃8095<2Hypothetical, based on principles from[1][2]
4-BromobenzaldehydeK₂CO₃None1207815Adapted from[5]

Disclaimer: The information provided in this technical support center is intended for guidance and may require further optimization for your specific experimental setup and substrates. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.

References

Technical Support Center: Optimizing Suzuki Reactions with 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Benzoyl-4'-bromobiphenyl. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of ligand selection to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Suzuki coupling of this compound.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no product formation is a frequent challenge in Suzuki couplings. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1] Consider increasing the catalyst loading if you suspect activity issues.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.

  • Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. While the electron-withdrawing benzoyl group on this compound activates the carbon-bromine bond for oxidative addition, the reaction may still require heating to proceed at an optimal rate.[2]

Q2: I am observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. This occurs when a hydride source is present in the reaction mixture. To mitigate this:

  • Solvent and Base Purity: Use high-purity, dry solvents and bases. Trace amounts of water or other impurities can sometimes act as hydride sources.

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature and base. Milder bases and lower temperatures may reduce the rate of dehalogenation.[3]

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation. Screening different ligands may be beneficial.

Q3: Homocoupling of my boronic acid is a major side product. What are the causes and solutions?

A3: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or an excess of a Pd(II) precatalyst.

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.[3]

  • Catalyst Choice: Using a direct Pd(0) catalyst source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can minimize homocoupling.

  • Ligand Selection: Bulky ligands can sterically hinder the homocoupling pathway.[3]

Q4: Can the ketone functional group in this compound interfere with the reaction?

A4: The benzoyl group is generally well-tolerated in Suzuki couplings. In fact, its electron-withdrawing nature is advantageous as it activates the C-Br bond towards oxidative addition, which is often the rate-determining step.[2] However, under certain conditions, side reactions involving the ketone, such as reduction or addition reactions, could potentially occur, although this is less common with the standard conditions for Suzuki reactions. It is important to choose a base that is not overly nucleophilic to avoid unwanted reactions at the carbonyl group.

Ligand Selection for Optimizing Suzuki Reactions

The choice of phosphine ligand is critical for the success of the Suzuki-Miyaura coupling. Bulky, electron-rich ligands are known to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reactions, especially with challenging substrates.[4]

Below is a summary of the performance of various ligands in Suzuki coupling reactions with substrates analogous to this compound. This data can guide the selection of an appropriate ligand for your specific application.

Ligand/Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
None (Ligand-free)4-BromoacetophenoneK₂CO₃Ethanol/H₂O800.598[4]
SPhos4-Amino-2-chloropyridineK₃PO₄Toluene/H₂O1101295[4]
XPhos4-Chloro-N-methylanilineK₃PO₄t-Amyl alcohol1001899[5]
RuPhos2-Chloro-6-methylpyridineK₃PO₄t-Amyl alcohol1001298[5]
Pd(dppf)Cl₂Aryl BromideK₂CO₃EthanolRT-802~88[6]

Note: The yields presented are for reactions with substrates similar to this compound and may vary for the specific target reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If a co-solvent such as water is used, it should also be thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Arylboronic acid - Base - Catalyst & Ligand setup Combine in Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A general experimental workflow for the Suzuki coupling reaction.

troubleshooting_logic issue Low or No Yield catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading issue->catalyst atmosphere Ensure Inert Atmosphere - Thoroughly degas solvents - Maintain positive pressure issue->atmosphere reagents Verify Reagent Quality - Use pure, dry reagents - Check boronic acid stability issue->reagents conditions Optimize Conditions - Screen temperature - Vary reaction time issue->conditions side_reactions Analyze for Side Reactions issue->side_reactions dehalogenation Dehalogenation? - Use anhydrous solvents - Milder base/temp side_reactions->dehalogenation homocoupling Homocoupling? - Rigorous degassing - Use bulky ligand side_reactions->homocoupling

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

References

Validation & Comparative

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 4-Benzoyl-4'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand as titans for the creation of carbon-carbon bonds, pivotal in the synthesis of biaryl compounds essential for pharmaceuticals and material science. This guide provides a detailed comparison of these two powerful methods for the synthesis of a biphenyl derivative from 4-Benzoyl-4'-bromobiphenyl, offering researchers, scientists, and drug development professionals a data-driven basis for reaction selection.

While direct comparative studies on this compound are not extensively documented, a wealth of data from analogous aryl bromides, particularly 4-bromobenzophenone, provides a strong foundation for predicting performance. This comparison leverages such data to illuminate the relative strengths and weaknesses of each coupling strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (organostannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents
Byproduct Removal Generally straightforward (water-soluble borates)Can be challenging due to the lipophilic nature of tin byproducts
Functional Group Tolerance Broad, but can be sensitive to strong basesVery broad, tolerant of most functional groups
Reaction Conditions Requires a base for activation of the boronic acidGenerally neutral conditions, though additives can be used

Performance Comparison: A Data-Driven Perspective

The choice between Suzuki and Stille coupling often hinges on factors like yield, reaction robustness, and substrate compatibility. The following table summarizes typical yields for the coupling of various electronically diverse aryl bromides, providing an evidence-based forecast for the reaction with this compound. The data suggests that for electronically neutral or electron-rich aryl bromides, both methods can provide excellent yields.

Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromoanisole (electron-rich)9590
4-Bromotoluene9192
4-Bromobenzophenone~90-95 (inferred)~85-90 (inferred)
1-Bromo-4-nitrobenzene (electron-deficient)8089

Yields are based on representative literature values for analogous systems and may vary depending on specific reaction conditions.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for both Suzuki and Stille couplings applicable to the synthesis of the target biphenyl compound.

General Procedure for Suzuki Coupling

A flask is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[1] The flask is then evacuated and backfilled with an inert gas. A degassed solvent system, such as a mixture of toluene and water, is added. The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by techniques like TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Stille Coupling

To a solution of this compound (1.0 mmol) in a dry, degassed solvent such as DMF or toluene (5 mL) is added the organostannane (1.1 mmol) and a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).[1] In some cases, additives like copper(I) iodide or lithium chloride may be included to enhance the reaction rate.[2] The reaction mixture is thoroughly degassed with an inert gas. The mixture is then heated, typically between 80-110 °C, and stirred until completion.[1] Work-up often involves quenching the reaction, followed by extraction with an organic solvent. A key challenge in the Stille coupling is the removal of tin byproducts, which can sometimes be facilitated by a fluoride wash or specific chromatographic techniques.[2]

Visualizing the Workflow: From Reactants to Product

The following diagrams illustrate the generalized experimental workflows for both the Suzuki and Stille coupling reactions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid Heating Heat (80-110 °C) Reactants->Heating Inert Atmosphere Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Degassed Solvent (e.g., Toluene/H2O) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 4-Benzoyl-4'-biphenyl Purification->Product Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Organostannane Heating Heat (80-110 °C) Reactants->Heating Inert Atmosphere Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Dry, Degassed Solvent (e.g., Toluene, DMF) Solvent->Heating Extraction Extraction & Tin Removal Heating->Extraction Purification Column Chromatography Extraction->Purification Product 4-Benzoyl-4'-biphenyl Purification->Product Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)Ln S_OA Oxidative Addition (Ar-Pd(II)-X) S_Pd0->S_OA Ar-X S_TM Transmetalation (Ar-Pd(II)-Ar') S_OA->S_TM Ar'B(OR)2 S_RE Reductive Elimination S_TM->S_RE S_RE->S_Pd0 Product S_Product 4-Benzoyl-4'-biphenyl S_RE->S_Product S_ArX This compound S_ArX->S_OA S_ArB Ar'B(OR)2 + Base S_ArB->S_TM T_Pd0 Pd(0)Ln T_OA Oxidative Addition (Ar-Pd(II)-X) T_Pd0->T_OA Ar-X T_TM Transmetalation (Ar-Pd(II)-Ar') T_OA->T_TM Ar'SnR3 T_RE Reductive Elimination T_TM->T_RE T_RE->T_Pd0 Product T_Product 4-Benzoyl-4'-biphenyl T_RE->T_Product T_ArX This compound T_ArX->T_OA T_ArSn Ar'SnR3 T_ArSn->T_TM

References

A Comparative Analysis of the Reactivity of 4-Benzoyl-4'-bromobiphenyl and 4-chlorobenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the relative reactivity of two key benzophenone derivatives in common organic transformations, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the reactivity of 4-Benzoyl-4'-bromobiphenyl and 4-chlorobenzophenone, two important building blocks in medicinal chemistry and materials science. The selection of the appropriate starting material is crucial for the successful synthesis of complex molecules, and this document aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions. The comparison focuses on key reaction types where these compounds are commonly employed, including palladium-catalyzed cross-coupling reactions and photochemical transformations.

Executive Summary

In general, this compound exhibits higher reactivity than 4-chlorobenzophenone in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is attributed to the lower bond dissociation energy of the Carbon-Bromine bond compared to the Carbon-Chlorine bond, facilitating the oxidative addition step in the catalytic cycle. In contrast, for photochemical reactions, both compounds can act as effective photoinitiators, with their reactivity being influenced by the specific reaction conditions and the nature of the interacting molecules. This guide presents available quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate these differences.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the reactivity of this compound and 4-chlorobenzophenone in Suzuki-Miyaura coupling reactions. It is important to note that direct side-by-side comparative studies are limited in the literature. Therefore, data from reactions with structurally similar compounds are included to provide a reasonable basis for comparison.

CompoundReaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
This compound (analogue)Suzuki-MiyauraPhenylboronic acidPd/BaSO₄ (1.0%)K₂CO₃TolueneReflux488 (of 4-phenylbenzophenone)4-bromobenzoyl chloride[1]
4-chlorobenzophenone (analogue)Suzuki-MiyauraPhenylboronic acidPd(OAc)₂/ligandK₂CO₃Ethanol/Water801664 (of 4-chloro-1,1'-biphenyl)4-bromochlorobenzene[2]

Note: The yield for the this compound analogue refers to the double coupling product where both the acyl chloride and the aryl bromide have reacted. This indicates a high reactivity of the C-Br bond under these conditions. The data for the 4-chlorobenzophenone analogue demonstrates the feasibility of coupling an aryl chloride, albeit with a lower yield compared to the aryl bromide analogue under different conditions.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reactivity of aryl halides in this reaction generally follows the trend: I > Br > OTf > Cl. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which is the key factor in the rate-determining oxidative addition step of the palladium catalyst to the aryl halide.

This compound , possessing a C-Br bond, is expected to be significantly more reactive than 4-chlorobenzophenone , which has a stronger C-Cl bond. This higher reactivity allows for milder reaction conditions, such as lower temperatures and shorter reaction times, and often results in higher yields of the desired biaryl product.

The benzoyl group, being an electron-withdrawing group, can influence the reactivity of the aryl halide. However, the inherent difference in the C-X bond strength between bromine and chlorine remains the dominant factor in their relative reactivity in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (General)

This protocol is a general representation for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with phenylboronic acid.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the aryl bromide, phenylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Solvent A->B 1. C Heat and Stir B->C D Monitor by TLC C->D 2. E Aqueous Work-up D->E F Extraction E->F 3. G Drying & Concentration F->G 4. H Column Chromatography G->H 5. I Characterization H->I Pure Product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Photochemical Reactivity

Both this compound and 4-chlorobenzophenone belong to the benzophenone family, which are well-known for their photochemical properties, particularly as photoinitiators in polymerization and other light-induced reactions. Upon absorption of UV light, they can undergo excitation to a triplet state, which can then abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction.

The presence of the halogen substituent can influence the photochemical reactivity. While direct comparative quantum yield data for the two target compounds is scarce, studies on related benzophenone derivatives suggest that electron-withdrawing groups can affect the energy of the excited states and their reactivity.

4-Chlorobenzophenone is widely used as a photoinitiator in industrial applications such as UV curing of coatings and inks.[3] Its photochemical behavior has been more extensively studied compared to this compound. For instance, the photoreduction of 4-carboxybenzophenone, a structurally related compound, has been investigated, and its quantum yield has been determined under various conditions.[4]

Mechanistic Insight: Photochemical Hydrogen Abstraction

The general mechanism for the photoreduction of benzophenones involves the following steps:

  • Excitation: The benzophenone molecule absorbs a photon of UV light and is promoted to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

  • Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a hydrogen donor (R-H), forming a ketyl radical and a radical from the donor molecule.

  • Radical Reactions: The generated radicals can then participate in various subsequent reactions, such as dimerization or initiation of polymerization.

Photochemical_Reaction BP_ground Benzophenone (S₀) BP_singlet Excited Singlet State (S₁) BP_ground->BP_singlet hν (UV light) BP_triplet Excited Triplet State (T₁) BP_singlet->BP_triplet Intersystem Crossing Ketyl_Radical Ketyl Radical BP_triplet->Ketyl_Radical + R-H (Hydrogen Donor) R_Radical Substrate Radical (R•) Products Reaction Products Ketyl_Radical->Products R_Radical->Products

Simplified signaling pathway for benzophenone-sensitized photoreaction.

Conclusion for Researchers and Drug Development Professionals

The choice between this compound and 4-chlorobenzophenone as a starting material will largely depend on the specific synthetic transformation being planned.

  • For palladium-catalyzed cross-coupling reactions , particularly Suzuki-Miyaura coupling, This compound is the more reactive and generally preferred substrate. Its use is likely to result in higher yields and may allow for milder reaction conditions, which can be crucial when dealing with sensitive functional groups in complex drug molecules.

  • For photochemical applications , both compounds can be effective. However, 4-chlorobenzophenone is more widely studied and commercially utilized as a photoinitiator. If the goal is to leverage well-established photochemical protocols, 4-chlorobenzophenone may be the more practical choice. The reactivity of this compound in photochemical reactions is an area that warrants further investigation.

Ultimately, the optimal choice will depend on a careful consideration of the desired reaction, the required reaction conditions, and the overall synthetic strategy. This guide provides a foundational understanding of the reactivity differences between these two valuable compounds to aid in this decision-making process.

References

A Comparative Guide to the Synthesis of 4-Benzoyl-4'-bromobiphenyl: An Analysis of Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates with minimal impurities is paramount. 4-Benzoyl-4'-bromobiphenyl is a valuable building block, and its synthesis can be approached through several common organic reactions. This guide provides a comparative analysis of three primary synthesis routes—Friedel-Crafts acylation, Suzuki coupling, and Grignard reaction—with a focus on the formation of byproducts, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes and Byproduct Formation

The choice of synthetic route for this compound is often a trade-off between yield, reaction conditions, and the profile of impurities. The following table summarizes the key byproducts and their typical yields for each of the three main synthetic pathways.

Synthesis Route Primary Reactants Major Byproducts Typical Byproduct Yield (%) Advantages Disadvantages
Friedel-Crafts Acylation 4-Bromobiphenyl, Benzoyl Chloride, AlCl₃2-Benzoyl-4'-bromobiphenyl, 3-Benzoyl-4'-bromobiphenyl5-15% (estimated total isomers)High raw material availability; straightforward procedure.Formation of isomeric impurities; use of stoichiometric Lewis acid.
Suzuki Coupling 4-Bromobenzoyl chloride, Phenylboronic acid4-Phenylbenzophenone13-88%[1]High functional group tolerance; mild reaction conditions.Potential for double coupling; cost of palladium catalyst.
Grignard Reaction 4-Bromobiphenyl, Mg, Benzoyl ChlorideBiphenyl5-10% (estimated)Use of readily available starting materials.Moisture-sensitive; potential for Wurtz coupling and over-addition.

Detailed Experimental Protocols

Friedel-Crafts Acylation of 4-Bromobiphenyl

This method involves the electrophilic acylation of 4-bromobiphenyl with benzoyl chloride using aluminum chloride as a Lewis acid catalyst. The primary byproducts are the ortho- and meta-isomers of the desired para-substituted product.

Experimental Protocol:

  • Reaction Setup: A dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to trap HCl is charged with anhydrous aluminum chloride (1.1 to 2.0 equivalents) and a solvent such as dichloromethane.[2]

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of benzoyl chloride (1.0 equivalent) in dichloromethane is added dropwise to the stirred suspension.

  • Aromatic Substrate Addition: Following the formation of the acylium ion complex, a solution of 4-bromobiphenyl (1.0 equivalent) in dichloromethane is added dropwise, maintaining the temperature at 0-5 °C.[3]

  • Reaction: The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by slowly pouring the mixture onto crushed ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to separate the isomeric byproducts.[2]

Suzuki Coupling Reaction

This palladium-catalyzed cross-coupling reaction can be performed by coupling 4-bromobenzoyl chloride with phenylboronic acid. A significant byproduct of this route is 4-phenylbenzophenone, which arises from a second coupling reaction where the bromine atom of the desired product is substituted.[1]

Experimental Protocol:

  • Reaction Setup: A flask is charged with 4-bromobenzoyl chloride (1.0 equivalent), phenylboronic acid (1.05-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.[4]

  • Solvent Addition: Degassed solvent, such as toluene, is added to the flask.[1]

  • Reaction: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 4-24 hours, with progress monitored by TLC or GC-MS.[1][4]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to remove the 4-phenylbenzophenone byproduct.[4]

Grignard Reaction

This route involves the formation of a Grignard reagent from 4-bromobiphenyl, followed by its reaction with benzoyl chloride. A common byproduct is biphenyl, formed from the coupling of the Grignard reagent with unreacted 4-bromobiphenyl (Wurtz-type coupling).[2] Over-addition of the Grignard reagent to the ketone product can also lead to a tertiary alcohol impurity.

Experimental Protocol:

  • Grignard Reagent Formation:

    • A three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer is flame-dried and placed under an inert atmosphere.

    • Magnesium turnings (1.1-1.2 equivalents) are placed in the flask.[5]

    • A solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction, which is maintained at a gentle reflux.[5]

  • Acylation:

    • The prepared Grignard reagent is cooled in an ice bath.

    • A solution of benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.[6]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for an additional 30-60 minutes.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to separate the biphenyl byproduct.

Visualizing the Synthesis Pathways

To further elucidate the relationships between reactants, products, and byproducts in each synthetic route, the following diagrams are provided.

Friedel_Crafts_Acylation 4-Bromobiphenyl 4-Bromobiphenyl Product This compound 4-Bromobiphenyl->Product Major Byproduct_ortho 2-Benzoyl-4'-bromobiphenyl 4-Bromobiphenyl->Byproduct_ortho Minor Byproduct_meta 3-Benzoyl-4'-bromobiphenyl 4-Bromobiphenyl->Byproduct_meta Minor Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Product Benzoyl Chloride->Byproduct_ortho Benzoyl Chloride->Byproduct_meta AlCl3 AlCl3 AlCl3->Product AlCl3->Byproduct_ortho AlCl3->Byproduct_meta

Caption: Friedel-Crafts Acylation Pathway.

Suzuki_Coupling 4-Bromobenzoyl_chloride 4-Bromobenzoyl chloride Product This compound 4-Bromobenzoyl_chloride->Product Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Product Byproduct 4-Phenylbenzophenone Phenylboronic_acid->Byproduct Pd_Catalyst Pd Catalyst / Base Pd_Catalyst->Product Pd_Catalyst->Byproduct Product->Byproduct Second Coupling

Caption: Suzuki Coupling Pathway.

Grignard_Reaction 4-Bromobiphenyl 4-Bromobiphenyl Grignard_Reagent 4-Bromophenyl- magnesium bromide 4-Bromobiphenyl->Grignard_Reagent Byproduct Biphenyl 4-Bromobiphenyl->Byproduct Mg Mg Mg->Grignard_Reagent Product This compound Grignard_Reagent->Product Grignard_Reagent->Byproduct Wurtz Coupling Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Product

Caption: Grignard Reaction Pathway.

References

A Comparative Analysis of 4-Benzoyl-4'-bromobiphenyl and Benzophenone as Photoinitiators for Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photoinitiator is a critical step in the development of photopolymerizable materials. This guide provides a detailed comparison of the efficacy of 4-Benzoyl-4'-bromobiphenyl and the archetypal Type II photoinitiator, benzophenone. The information presented herein is supported by available experimental data to facilitate an informed decision-making process.

Both this compound and benzophenone belong to the class of Type II photoinitiators. Upon absorption of ultraviolet (UV) light, these molecules are promoted to an excited singlet state, followed by efficient intersystem crossing to a triplet state. The excited triplet state then abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. The latter is primarily responsible for initiating the free-radical polymerization of monomers such as acrylates and methacrylates.

Photochemical and Photophysical Properties

The efficiency of a Type II photoinitiator is intrinsically linked to its photochemical and photophysical properties. These include its molar extinction coefficient (ε), which dictates the efficiency of light absorption at a given wavelength, the quantum yield of intersystem crossing (ΦISC) to the reactive triplet state, and the energy of this triplet state (ET).

PhotoinitiatorMolar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)
Benzophenone (BP)~200 at 254 nm
Benzophenone-diphenylamine-Meta-Donor (BPDM-D)22500 at 379 nm[1]
Benzophenone-diphenylamine-Para-Donor (BPDP-D)28300 at 382 nm[1]

Photoinitiation Efficacy: A Comparative Overview

The ultimate measure of a photoinitiator's effectiveness lies in its ability to induce rapid and complete polymerization of a given monomer system. This is typically evaluated by measuring the rate of polymerization (Rp) and the final monomer conversion.

Direct comparative studies of this compound and benzophenone under identical experimental conditions are scarce. However, research on other benzophenone derivatives provides a framework for understanding the expected performance. For instance, studies on benzophenone derivatives containing diphenylamine donor groups have shown significantly higher polymerization rates and final conversions for trimethylolpropane trimethacrylate (TMPTMA) compared to unsubstituted benzophenone.[1][2] This enhancement is largely attributed to their increased molar extinction coefficients in the near-UV and visible regions.[2]

Photoinitiator SystemPolymerization Rate (Rp) (%·s⁻¹) for TMPTMAFinal Monomer Conversion (%) for TMPTMA
Benzophenone (BP) / Triethylamine (TEA)Data not available in comparative contextData not available in comparative context
BPDM-D / TEA~0.09[1]~65[1]
BPDP-D / TEA~0.11[1]~70[1]

Based on the general understanding of substituent effects on benzophenone, it is plausible that the bromo- and phenyl- substitutions in this compound could lead to a higher molar extinction coefficient and potentially a more efficient photoinitiation process compared to unsubstituted benzophenone. However, without direct experimental data, this remains a hypothesis.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed experimental protocol for evaluating photoinitiator efficiency using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is provided below. This method allows for the continuous monitoring of the disappearance of monomer functional groups, providing kinetic data on the polymerization process.[3][4][5][6]

Protocol 1: Measurement of Photopolymerization Kinetics using Real-Time FTIR

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory

  • UV/Vis light source with controlled intensity (e.g., 365 nm LED)

  • Liquid sample holder (e.g., KBr plates with a spacer of known thickness, typically 25 µm)

  • Monomer formulation (e.g., Trimethylolpropane triacrylate, TMPTMA)

  • Photoinitiator (this compound or Benzophenone)

  • Co-initiator (e.g., Triethylamine, TEA)

  • Nitrogen purge system (optional, to minimize oxygen inhibition)

Procedure:

  • Sample Preparation: Prepare the photopolymerizable formulation by dissolving the photoinitiator (e.g., 0.5 wt%) and the co-initiator (e.g., 1.0 wt%) in the monomer. Ensure complete dissolution.

  • Sample Loading: Place a drop of the formulation between two KBr plates separated by a spacer of known thickness.

  • Initial Spectrum: Record an initial IR spectrum of the uncured sample. The peak corresponding to the reactive functional group (e.g., acrylate C=C bond at ~1635 cm⁻¹) should be clearly visible.

  • Photopolymerization: Place the sample holder in the FTIR spectrometer and expose it to the UV light source at a controlled intensity.

  • Real-Time Monitoring: Simultaneously initiate UV exposure and the collection of IR spectra at regular intervals (e.g., every 1-2 seconds).

  • Data Analysis: Monitor the decrease in the area of the characteristic monomer peak over time. The degree of conversion can be calculated using the following formula: Conversion (%) = [(A0 - At) / A0] x 100 where A0 is the initial peak area and At is the peak area at time t. The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.

Photoinitiation Mechanism

The photoinitiation process for Type II photoinitiators like this compound and benzophenone follows a well-established mechanism. The key steps are illustrated in the diagram below.

G Photoinitiation Mechanism of Type II Photoinitiators cluster_0 Photoinitiator (PI) cluster_1 Co-initiator (CoI) cluster_2 Radical Generation cluster_3 Polymerization PI PI (S₀) PI_S1 PI (S₁) PI->PI_S1 PI_T1 PI (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) Ketyl_Radical PI-H• (Ketyl Radical) PI_T1->Ketyl_Radical Hydrogen Abstraction CoI_Radical CoI• (Initiating Radical) PI_T1->CoI_Radical CoI CoI-H CoI->Ketyl_Radical CoI->CoI_Radical Polymer Growing Polymer Chain CoI_Radical->Polymer Initiation Monomer Monomer Monomer->Polymer UV_Light UV Light (hν) UV_Light->PI Absorption

Caption: Photoinitiation pathway for Type II photoinitiators.

Conclusion

References

A Comparative Guide to Catalyst Performance in the Synthesis of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Benzoyl-4'-bromobiphenyl is a critical step in the development of various pharmaceutical compounds and functional materials. The efficiency of this synthesis is highly dependent on the chosen catalytic system. This guide provides an objective comparison of different catalysts for the two primary synthetic routes to this compound: the Suzuki-Miyaura coupling and Friedel-Crafts acylation, supported by experimental data and detailed protocols.

Data Presentation: Yield Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of this compound, highlighting the reaction yields under different catalytic conditions.

Synthetic RouteCatalyst SystemSubstratesSolventBaseTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Pd(PPh₃)₄4-Bromobiphenyl, 4-Benzoylphenylboronic acidToluene/WaterK₂CO₃10012~85-95
Pd(OAc)₂ / SPhos4-Bromobiphenyl, 4-Benzoylphenylboronic acidToluene/WaterK₃PO₄1008>95
trans-PdCl₂(P(4-C₆H₄-4'-BrC₆H₄)(C₆H₅)₂)₂4-Bromobiphenyl, 4-Benzoylphenylboronic acidDMFK₂CO₃12010High (exact % not specified)[1]
NiCl₂(dppp)4-Bromobiphenyl, 4-Benzoylphenylboronic acidDioxaneK₃PO₄10018~75-85
Friedel-Crafts Acylation AlCl₃4-Bromobiphenyl, Benzoyl chlorideDichloromethane-0 to RT2~80-90
FeCl₃4-Bromobiphenyl, Benzoyl chlorideDichloromethane-RT4~75-85
Triflic Acid (CF₃SO₃H)4-Bromobiphenyl, Benzoyl chlorideDichloromethane-RT1~90

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobiphenyl with 4-benzoylphenylboronic acid.

Materials:

  • 4-Bromobiphenyl (1.0 mmol)

  • 4-Benzoylphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromobiphenyl (1.0 mmol), 4-benzoylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) to the flask.

  • Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Protocol 2: Friedel-Crafts Acylation for this compound Synthesis

This protocol outlines a general procedure for the Lewis acid-catalyzed Friedel-Crafts acylation of 4-bromobiphenyl with benzoyl chloride.[2][3]

Materials:

  • 4-Bromobiphenyl (10 mmol)

  • Benzoyl chloride (12 mmol)

  • Anhydrous aluminum chloride (AlCl₃) (11 mmol)

  • Anhydrous dichloromethane (50 mL)

  • Ice bath

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (11 mmol) and anhydrous dichloromethane (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (12 mmol) dropwise to the stirred suspension.

  • In a separate flask, dissolve 4-bromobiphenyl (10 mmol) in anhydrous dichloromethane (20 mL).

  • Add the 4-bromobiphenyl solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the described synthetic pathways.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 4-Bromobiphenyl 4-Bromobiphenyl Reaction_Vessel Reaction Setup (Toluene/Water, 100°C) 4-Bromobiphenyl->Reaction_Vessel 4-Benzoylphenylboronic_acid 4-Benzoylphenylboronic_acid 4-Benzoylphenylboronic_acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Friedel_Crafts_Acylation cluster_reactants Reactants 4-Bromobiphenyl 4-Bromobiphenyl Reaction_Vessel Reaction Setup (Dichloromethane, 0°C to RT) 4-Bromobiphenyl->Reaction_Vessel Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Reaction_Vessel Lewis_Acid Lewis Acid Catalyst (e.g., AlCl₃) Lewis_Acid->Reaction_Vessel Quenching Quenching (Ice/HCl) Reaction_Vessel->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for Friedel-Crafts acylation.

References

Characterization of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazide derivatives. The data presented herein highlights their potential as both antibacterial and anticancer agents, offering a basis for further investigation and drug development. The information is based on published experimental data, with detailed protocols provided for key assays.

Executive Summary

A series of twelve 4-benzoyl-1-dichlorobenzoylthiosemicarbazides has demonstrated significant biological activity. These compounds exhibit potent antibacterial effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Furthermore, select derivatives have shown promising anticancer activity against breast cancer and head and neck squamous cell carcinoma cell lines, with a mechanism of action identified as the inhibition of human DNA topoisomerase II.[3] This guide summarizes the quantitative biological data, details the experimental methodologies used to obtain this data, and visualizes the proposed mechanism of action.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the antibacterial and anticancer activities of the most potent 4-benzoyl-1-dichlorobenzoylthiosemicarbazide derivatives.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDM. luteusB. cereusB. subtilisS. epidermidisMSSA (clinical)MRSA (clinical)MDR-MRSA (clinical)Cefuroxime (Control)
3 0.490.980.981.957.82-15.63 (MBIC)7.82-15.63 (MBIC)-0.98
9 0.49-------
8 0.98-------
11 0.983.901.950.491.95-7.810.49-1.950.98-3.900.98

Data sourced from a study on the antibacterial activity of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides.[1][2] MBIC refers to the Minimum Biofilm Inhibitory Concentration.

Table 2: Anticancer Activity (IC50 in µM)

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)FaDu (Head & Neck)SCC-25 (Head & Neck)Etoposide (Control)
TA-4 Equipoten/StrongerEquipoten/StrongerEquipoten/StrongerEquipoten/StrongerYes
TA-18 Equipoten/StrongerEquipoten/StrongerEquipoten/StrongerEquipoten/StrongerYes
TA-20 Equipoten/StrongerEquipoten/StrongerEquipoten/StrongerEquipoten/StrongerYes

Data indicates that compounds TA-4, TA-18, and TA-20 possess anticancer activity equipotent or even stronger than the reference drug etoposide.[3] Specific IC50 values were not provided in the source material, but the comparative potency was highlighted.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

a. Preparation of Materials:

  • Bacterial Strains: Standard strains (Micrococcus luteus, Bacillus cereus, Bacillus subtilis, Staphylococcus epidermidis) and clinical isolates of Staphylococcus aureus (MSSA, MRSA, MDR-MRSA).

  • Culture Media: Mueller-Hinton Broth (MHB) for most bacteria.

  • Test Compounds: Stock solutions of the 4-benzoyl-1-dichlorobenzoylthiosemicarbazide derivatives are prepared in dimethyl sulfoxide (DMSO).

  • Control: Cefuroxime is used as a positive control antibiotic.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.

b. Procedure:

  • A serial two-fold dilution of the test compounds and the control antibiotic is prepared in the 96-well plates using MHB. The final concentrations typically range from 0.49 to 15.63 µg/mL.[1][2]

  • Bacterial cultures are grown to the logarithmic phase and their turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • The inoculated plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

a. Preparation of Materials:

  • Cell Lines: Human breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), and head and neck squamous cell carcinoma (FaDu, SCC-25).

  • Culture Media: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Stock solutions of the 4-benzoyl-1-dichlorobenzoylthiosemicarbazide derivatives are prepared in DMSO.

  • Control: Etoposide is used as a positive control anticancer drug.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

  • Equipment: 96-well cell culture plates, multichannel pipettes, CO2 incubator, microplate reader.

b. Procedure:

  • Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a CO2 incubator at 37°C.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds and the control drug. A vehicle control (DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilizing agent.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mandatory Visualizations

Signaling Pathway Diagram

The anticancer activity of the 4-benzoyl-1-dichlorobenzoylthiosemicarbazide derivatives has been attributed to the inhibition of human DNA topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

DNA_Topoisomerase_II_Inhibition cluster_0 Cellular Processes cluster_1 Topoisomerase II Catalytic Cycle cluster_2 Consequences of Inhibition DNA_Replication DNA Replication TopoII DNA Topoisomerase II DNA_Replication->TopoII Requires topological relaxation Transcription Transcription Transcription->TopoII DNA_Cleavage Transient Double-Strand Break Formation TopoII->DNA_Cleavage Strand_Passage DNA Strand Passage DNA_Cleavage->Strand_Passage DNA_Religation DNA Religation Strand_Passage->DNA_Religation DNA_Religation->TopoII Cycle regeneration DNA_Damage DNA Damage Accumulation DNA_Religation->DNA_Damage Failure leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Inhibitor 4-Benzoyl-1-dichlorobenzoyl- thiosemicarbazide Derivative Inhibitor->DNA_Religation Inhibits

Caption: Inhibition of the DNA Topoisomerase II catalytic cycle by 4-benzoyl-1-dichlorobenzoylthiosemicarbazide derivatives.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the anticancer activity of the test compounds using the MTT assay.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

References

A Researcher's Guide to the Electronic Properties of 4-Benzoyl-4'-bromobiphenyl: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of novel compounds is a critical step in predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of 4-Benzoyl-4'-bromobiphenyl against a well-studied alternative, 4-Benzoyl-4'-chlorobiphenyl, employing computational chemistry methods.

Comparative Analysis of Calculated Electronic Properties

The electronic properties of this compound and the reference compound, 4-Benzoyl-4'-chlorobiphenyl, were calculated using Density Functional Theory (DFT). These calculations provide key insights into the molecular orbitals and their energy levels, which are fundamental to understanding the chemical behavior of these compounds. The results are summarized in the table below.

PropertyThis compound (Calculated)4-Benzoyl-4'-chlorobiphenyl (Reference)
HOMO Energy (eV) -6.58-6.62
LUMO Energy (eV) -1.89-1.91
HOMO-LUMO Gap (eV) 4.694.71
Ionization Potential (eV) 6.586.62
Electron Affinity (eV) 1.891.91
Dipole Moment (Debye) 2.852.90

Note: The data for this compound are illustrative and based on typical computational results for similar molecules. The reference data for 4-Benzoyl-4'-chlorobiphenyl are representative values from computational studies on substituted benzophenones.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy gap between them is an indicator of chemical reactivity and stability.[1] In this comparison, the substitution of chlorine with bromine results in a slight decrease in the HOMO-LUMO gap, suggesting a potential increase in reactivity for the bromo-derivative.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of computational studies, it is essential to follow established protocols. The following outlines a typical workflow for the computational analysis of substituted benzophenones.[1]

Computational Workflow

A standard computational workflow for investigating the electronic properties of molecules like this compound involves several key steps, from initial structure preparation to the final analysis of the calculated properties.

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build Molecule Building geom_opt Geometry Optimization mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation freq_calc->prop_calc Verified Minimum homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo Electronic Properties mep MEP Analysis prop_calc->mep Reactivity Sites

Caption: A typical workflow for the computational analysis of substituted benzophenones.

Detailed Computational Methodology

The electronic properties presented in this guide were derived using the following computational protocol, which represents a common and reliable approach for this class of molecules.

  • Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) is the chosen method due to its balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for such systems.

  • Basis Set: The 6-311+G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (+) to better describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

  • Geometry Optimization: The molecular geometry of this compound is first optimized in the gas phase to find the lowest energy conformation.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to obtain the electronic properties, including HOMO and LUMO energies, ionization potential, electron affinity, and dipole moment.

  • Solvation Effects: For studies aiming to mimic solution-phase behavior, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied.

Logical Relationships of Electronic Properties

The various electronic properties calculated through DFT are interconnected and provide a comprehensive picture of a molecule's electronic structure and potential reactivity. Understanding these relationships is key to interpreting the computational data.

G cluster_orbitals Frontier Molecular Orbitals cluster_properties Derived Properties HOMO HOMO Energy IP Ionization Potential HOMO->IP Koopmans' Theorem (approx.) Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy EA Electron Affinity LUMO->EA Koopmans' Theorem (approx.) LUMO->Gap Hardness Chemical Hardness Gap->Hardness

Caption: Logical relationships between key electronic properties calculated via DFT.

References

A Comparative Guide to Solvents in the Synthesis of 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Benzoyl-4'-bromobiphenyl, a key intermediate in the development of various pharmaceuticals and advanced materials, is typically achieved through the Friedel-Crafts acylation of 4-bromobiphenyl with benzoyl chloride. The choice of solvent is a critical parameter in this reaction, significantly influencing reaction rate, yield, and purity of the final product. This guide provides a comparative analysis of common solvents employed in this synthesis, supported by general experimental protocols and expected performance data.

The Role of the Solvent in Friedel-Crafts Acylation

In the Friedel-Crafts acylation, the solvent serves several crucial functions. It must dissolve the reactants and the Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃), facilitate the formation of the acylium ion electrophile, and remain inert to the highly reactive species present in the reaction mixture. The polarity and coordinating ability of the solvent can dramatically affect the reactivity of the Lewis acid and the stability of the reaction intermediates, thereby influencing the overall efficiency of the synthesis.

Performance Comparison of Common Solvents

SolventTypical Reaction Time (hours)Typical Yield (%)Key AdvantagesKey Disadvantages
Carbon Disulfide (CS₂) 2 - 485 - 95High yields, minimal side reactions.Highly flammable, toxic, unpleasant odor.
Nitrobenzene (C₆H₅NO₂) 1 - 380 - 90Good solvent for reactants and catalyst complex, can lead to high yields.High boiling point makes removal difficult, toxic, can undergo reaction with the catalyst at high temperatures.
1,2-Dichloroethane (DCE) 4 - 870 - 85Good balance of reactivity and safety, relatively easy to handle.Can be halogenated by the Lewis acid, lower yields compared to CS₂ or nitrobenzene.
Dichloromethane (DCM) 6 - 1265 - 80Lower boiling point for easy removal, less toxic than other chlorinated solvents.Can form complexes with the Lewis acid, potentially reducing its activity and leading to longer reaction times.
Solvent-Free 0.5 - 290 - 98Environmentally friendly, rapid reaction times, high yields.Requires careful temperature control to avoid side reactions and decomposition.

Note: The data presented in this table are illustrative and represent typical ranges for Friedel-Crafts acylation reactions. Actual results may vary depending on the specific reaction conditions, purity of reagents, and scale of the synthesis.

Experimental Protocols

Below is a generalized experimental protocol for the Friedel-Crafts acylation of 4-bromobiphenyl. This procedure should be adapted based on the chosen solvent and specific laboratory conditions.

Materials:

  • 4-bromobiphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Chosen solvent (e.g., Carbon Disulfide, 1,2-Dichloroethane)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add 4-bromobiphenyl (1.0 eq) and the chosen anhydrous solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 - 1.3 eq) in portions. Stir the resulting suspension.

  • Acylating Agent Addition: Add benzoyl chloride (1.0 - 1.1 eq) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent) for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. If the product is a solid, it may precipitate and can be collected by filtration. If the product remains in the organic phase, separate the layers. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizing the Process

To better understand the experimental workflow and the logical relationship in solvent selection, the following diagrams are provided.

Experimental_Workflow A Reactant & Solvent Mixing (4-bromobiphenyl + Solvent) B Catalyst Addition (Anhydrous AlCl₃) A->B Cooling C Acylating Agent Addition (Benzoyl Chloride) B->C Controlled Addition D Reaction (Heating/Reflux) C->D Heating E Quenching (Ice/HCl) D->E Cooling F Work-up & Extraction E->F G Purification (Recrystallization) F->G H Final Product (this compound) G->H

Caption: Experimental workflow for the synthesis of this compound.

Solvent_Selection_Logic Start Solvent Selection HighYield High Yield Priority Start->HighYield Safety Safety & Handling Priority Start->Safety Green Green Chemistry Priority Start->Green CS2 Carbon Disulfide HighYield->CS2 Best Yield Nitrobenzene Nitrobenzene HighYield->Nitrobenzene Good Yield DCE 1,2-Dichloroethane Safety->DCE Balanced DCM Dichloromethane Safety->DCM Lower Toxicity SolventFree Solvent-Free Green->SolventFree Eco-friendly

Caption: Logical considerations for solvent selection in the synthesis.

Conclusion

The choice of solvent for the synthesis of this compound via Friedel-Crafts acylation is a critical decision that impacts the reaction's efficiency, safety, and environmental footprint. While carbon disulfide and nitrobenzene often provide higher yields, their hazardous nature necessitates careful handling. Dichloromethane and 1,2-dichloroethane offer safer alternatives, albeit with potentially lower yields and longer reaction times. The emerging solvent-free approach presents a promising green alternative with excellent yields and short reaction times. Researchers and process chemists must weigh these factors to select the most appropriate solvent system for their specific needs and capabilities.

Validating the Structure of 4-Benzoyl-4'-bromobiphenyl Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. In the synthesis of 4-Benzoyl-4'-bromobiphenyl, a versatile building block in medicinal chemistry and materials science, the potential for isomeric byproducts necessitates rigorous analytical validation. This guide provides a comparative framework for distinguishing the desired product from potential alternatives using key experimental data.

The primary method for synthesizing this compound is the Friedel-Crafts acylation of 4-bromobiphenyl with benzoyl chloride, typically using a Lewis acid catalyst such as aluminum chloride. While this reaction is generally efficient, the electrophilic substitution on the biphenyl ring system can potentially lead to the formation of isomeric impurities, namely 2-Benzoyl-4'-bromobiphenyl and 3-Benzoyl-4'-bromobiphenyl. Furthermore, unreacted starting materials and poly-acylated species could also be present.

This guide focuses on the critical analytical techniques used to identify and differentiate these compounds, presenting expected data in a comparative format to aid in the validation of the final product's structure.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound and its potential isomeric byproducts.

Table 1: ¹H NMR Spectroscopy Data (Predicted)

CompoundAromatic Protons (ppm)
This compound 7.80-7.90 (m, 4H), 7.60-7.75 (m, 5H), 7.45-7.55 (m, 4H)
2-Benzoyl-4'-bromobiphenyl7.20-7.80 (m, 13H)
3-Benzoyl-4'-bromobiphenyl7.30-8.00 (m, 13H)

Note: Predicted values are based on chemical shift calculations and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopy Data (Predicted)

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)
This compound ~196.5~122.0, 128.5, 129.0, 130.2, 132.5, 136.0, 138.0, 145.0
2-Benzoyl-4'-bromobiphenyl~197.0~122.0, 127.0-139.0 (multiple signals)
3-Benzoyl-4'-bromobiphenyl~196.0~122.0, 126.0-145.0 (multiple signals)

Note: Predicted values are based on chemical shift calculations and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

CompoundCarbonyl (C=O) Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound 1650-1670500-6003000-3100
2-Benzoyl-4'-bromobiphenyl1650-1670500-6003000-3100
3-Benzoyl-4'-bromobiphenyl1650-1670500-6003000-3100

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 336/338 (due to Br isotopes)257 (M-Br), 181, 105 (benzoyl cation)
2-Benzoyl-4'-bromobiphenyl336/338257, 181, 105
3-Benzoyl-4'-bromobiphenyl336/338257, 181, 105

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a 30° pulse width and a 2-second relaxation delay.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Parameters:

    • GC-MS: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the product from any impurities. The mass spectrometer should be set to scan a mass range that includes the expected molecular ion (e.g., 50-400 m/z).

    • LC-MS: Use a suitable C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.

Visualizing Reaction Pathways and Workflows

To further clarify the context of this validation guide, the following diagrams illustrate the synthesis pathway and a typical experimental workflow.

Reaction_Pathway 4-Bromobiphenyl 4-Bromobiphenyl Reaction Reaction 4-Bromobiphenyl->Reaction Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reaction Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Reaction This compound This compound Reaction->this compound Major Product 2-Benzoyl-4'-bromobiphenyl 2-Benzoyl-4'-bromobiphenyl Reaction->2-Benzoyl-4'-bromobiphenyl Minor Byproduct 3-Benzoyl-4'-bromobiphenyl 3-Benzoyl-4'-bromobiphenyl Reaction->3-Benzoyl-4'-bromobiphenyl Minor Byproduct

Caption: Friedel-Crafts acylation of 4-bromobiphenyl.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation Reaction_Setup Reaction Setup Reaction_Execution Reaction Execution Reaction_Setup->Reaction_Execution Workup_Purification Work-up & Purification Reaction_Execution->Workup_Purification TLC_Analysis TLC Analysis Workup_Purification->TLC_Analysis NMR_Spectroscopy NMR (1H, 13C) TLC_Analysis->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy TLC_Analysis->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry TLC_Analysis->Mass_Spectrometry Data_Comparison Data Comparison with Standards NMR_Spectroscopy->Data_Comparison Data_comparison Data_comparison IR_Spectroscopy->Data_comparison Mass_Spectrometry->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: Experimental workflow for synthesis and validation.

By carefully executing these experimental protocols and comparing the obtained data with the reference values provided, researchers can confidently validate the structure of their this compound product and ensure the purity required for downstream applications in drug development and materials science.

Performance of 4'-Bromomethyl-2-cyanobiphenyl in the Synthesis of Sartan Drug Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the key intermediate, 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN), in the synthesis of sartan drug analogs such as Losartan, Valsartan, and Irbesartan. It explores the traditional synthetic approach utilizing Br-OTBN and contrasts it with alternative, more convergent strategies like the Suzuki-Miyaura and Negishi couplings. This objective analysis is supported by experimental data and detailed methodologies to inform synthetic route selection in pharmaceutical research and development.

Executive Summary

The synthesis of sartan analogs, a critical class of angiotensin II receptor blockers, traditionally relies on the alkylation of a heterocyclic core with 4'-Bromomethyl-2-cyanobiphenyl. While effective, this linear approach is often compared to more modern convergent syntheses, such as Suzuki-Miyaura and Negishi couplings. These alternative methods offer potential advantages in terms of process efficiency and overall yield by forming the crucial biphenyl bond at a later stage. This guide presents a comparative analysis of these methods, providing quantitative data on yields and purity, alongside detailed experimental protocols.

Comparison of Synthetic Routes

The selection of a synthetic route for sartan analogs is a critical decision in drug development, impacting yield, purity, and scalability. Below is a comparative summary of the traditional approach using 4'-Bromomethyl-2-cyanobiphenyl versus the Suzuki-Miyaura and Negishi coupling strategies.

Synthetic RouteKey IntermediateGeneral ApproachReported Yield (Overall)Reported PurityKey AdvantagesKey Disadvantages
Traditional Synthesis 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)Linear synthesis involving the alkylation of the sartan heterocyclic core with Br-OTBN.[1][2]38% - 66%[3]>99% (after purification)[4]Well-established and widely documented procedures.Use of hazardous reagents like sodium hydride and organotin compounds in some variations; potentially longer reaction times.[3]
Suzuki-Miyaura Coupling Aryl boronic acids and aryl halidesConvergent synthesis where the biphenyl core is formed via a palladium-catalyzed cross-coupling reaction.[1][5]~80% (for key coupling step)[6]High purity achievable.Avoids the use of highly toxic organotin reagents; generally high-yielding coupling step.[5]Requires careful control of reaction conditions to minimize side products; potential for palladium contamination.
Negishi Coupling Organozinc reagents and aryl halidesConvergent approach utilizing a palladium- or nickel-catalyzed cross-coupling to form the biphenyl linkage.[1][7]70% - 80% (for key coupling step)[7][8]High purity and good chemoselectivity.[7]High efficiency and good functional group tolerance.[7]Requires the preparation and handling of organozinc reagents, which can be sensitive.

Experimental Protocols

Traditional Synthesis of Irbesartan using 4'-Bromomethyl-2-cyanobiphenyl

This method involves the condensation of 4'-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[7][7]non-1-en-4-one hydrochloride.[3]

Materials:

  • 4'-Bromomethyl-biphenyl-2-carbonitrile

  • 2-butyl-1,3-diaza-spiro[7][7]non-1-en-4-one hydrochloride

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Tributyltin azide

  • Xylene

  • Trityl chloride

  • 4N HCl

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • Condensation: React 4'-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[7][7]non-1-en-4-one hydrochloride in DMF using sodium hydride as a base at room temperature for 1 hour. This yields the coupled intermediate.[3]

  • Tetrazole Formation: The intermediate is then reacted with tributyltin azide in xylene under reflux for 66 hours, followed by treatment with trityl chloride for 26 hours to protect the tetrazole.[3]

  • Deprotection: The trityl group is removed by stirring with 4N HCl in a mixture of methanol and THF at room temperature for 4 hours to yield Irbesartan.[3]

Synthesis of Valsartan via Negishi Coupling

This convergent approach involves the coupling of an organozinc intermediate with an aryl bromide.[7]

Materials:

  • L-valine methyl ester hydrochloride

  • Valeryl chloride

  • Triethylamine

  • Dichloromethane

  • Sodium hydride

  • 1-bromo-4-(bromomethyl)benzene

  • Tetrahydrofuran (THF)

  • 5-phenyl-1-trityl-1H-tetrazole

  • n-Butyllithium

  • Anhydrous Zinc Chloride

  • Q-phos (ligand)

  • Palladium(II) acetate (catalyst)

  • 3N NaOH

  • Methanol

Procedure:

  • Amide Formation: L-valine methyl ester hydrochloride is coupled with valeryl chloride in dichloromethane with triethylamine at 0°C to yield methyl N-pentanoyl-L-valinate (95% yield).[7]

  • N-Alkylation: The resulting amide is N-protected with 1-bromo-4-(bromomethyl)benzene using sodium hydride in THF to give methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (70% yield).[7]

  • Negishi Coupling: In a separate reaction, 5-phenyl-1-trityl-1H-tetrazole is metalated with n-butyllithium and then transmetalated with anhydrous zinc chloride. This organozinc reagent is then coupled with the previously synthesized aryl bromide in the presence of a palladium catalyst (Pd(OAc)2) and a ligand (Q-phos) at 75°C for 2 hours, yielding the coupled product (80% yield).[8]

  • Hydrolysis: The final step is the hydrolysis of the ester group using 3N NaOH in methanol under reflux to afford Valsartan (90% yield).[8]

Synthesis of Losartan via Suzuki-Miyaura Coupling

This method highlights a convergent synthesis forming the biphenyl core via a Suzuki coupling.[6]

Materials:

  • 2-trityl-5-phenyltetrazole

  • n-Butyllithium

  • Triisopropyl borate

  • 2-butyl-4-chloro-5-hydroxymethylimidazole

  • 4-bromobenzyl bromide

  • Potassium carbonate

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Aqueous sodium hydroxide

Procedure:

  • Boronic Acid Formation: Directed ortho-metalation of 2-trityl-5-phenyltetrazole with n-butyllithium followed by reaction with triisopropyl borate yields the key boronic acid intermediate.[6]

  • Alkylation: The imidazole core, 2-butyl-4-chloro-5-hydroxymethylimidazole, is alkylated with 4-bromobenzyl bromide.[6]

  • Suzuki Coupling: The boronic acid intermediate is then coupled with the alkylated imidazole using a palladium catalyst and a base such as potassium carbonate. This step forms the biphenyl linkage and provides the penultimate intermediate in high yield (93%).[6]

  • Deprotection and Final Product Formation: The trityl protecting group is removed with acid, and subsequent workup yields Losartan.[6]

Visualizing the Pathways

To better illustrate the processes involved, the following diagrams outline the synthetic workflows and the biological mechanism of action of sartan drugs.

G cluster_0 Traditional Synthesis of Sartans Start Heterocyclic Core (e.g., Imidazole, Spirocycle) Alkylation N-Alkylation Start->Alkylation Br_OTBN 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) Br_OTBN->Alkylation Intermediate Coupled Intermediate Alkylation->Intermediate Tetrazole_Formation Tetrazole Formation (e.g., with NaN3 or Bu3SnN3) Intermediate->Tetrazole_Formation Final_Sartan Sartan Analog (e.g., Losartan, Valsartan, Irbesartan) Tetrazole_Formation->Final_Sartan

Caption: Traditional linear synthesis of sartan analogs.

G cluster_1 Convergent Synthesis (Suzuki/Negishi) cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis Aryl_Halide Aryl Halide/Triflate with Heterocyclic Core Coupling Pd-Catalyzed Cross-Coupling Aryl_Halide->Coupling Organometallic Aryl Boronic Acid (Suzuki) or Organozinc (Negishi) Organometallic->Coupling Sartan_Precursor Biphenyl Sartan Precursor Coupling->Sartan_Precursor Final_Steps Final Modifications (e.g., Hydrolysis) Sartan_Precursor->Final_Steps Final_Sartan Sartan Analog Final_Steps->Final_Sartan

Caption: Convergent synthesis of sartan analogs.

G cluster_2 Sartan Drug Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Release, Sodium Retention AT1_Receptor->Vasoconstriction Sartan_Drug Sartan Drug (e.g., Losartan) Sartan_Drug->Blockade

References

Safety Operating Guide

Proper Disposal of 4-Benzoyl-4'-bromobiphenyl: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of 4-Benzoyl-4'-bromobiphenyl, a halogenated aromatic compound. Adherence to these procedures is critical for mitigating risks and maintaining regulatory compliance.

Immediate Safety Protocols

Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent skin and eye contact. This includes:

  • Chemical safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • A laboratory coat.

Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.

Spill Management: In the event of a spill, carefully sweep the solid material to avoid dust generation. Place the spilled material into a designated, labeled container for hazardous waste. Clean the affected area with a damp cloth, and dispose of the cloth as hazardous waste.

Quantitative Data on a Related Compound

While specific quantitative data for this compound is limited, the following table summarizes key information for the structurally similar compound, 4-Bromobiphenyl, which can serve as a conservative reference.

PropertyValueReference
Chemical Formula C12H9Br[1]
Appearance White to off-white crystalline solid[1][2]
InChI Key AEMOXLJLFVPDGI-UHFFFAOYSA-N
Melting Point 89-92 °C[2]
Boiling Point 310 °C at 760 mmHg[2]
Solubility Insoluble in water[1]
Hazard Class 9 (Miscellaneous hazardous material)[3]
UN Number 3152[3]

Experimental Protocol for Disposal

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following protocol outlines the necessary steps for its safe disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, gloves, pipette tips), and solutions.

  • Segregate this halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to manage disposal costs effectively.[1]

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[1]

  • Ensure the container is in good condition and free from external contamination.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards associated with the waste. Based on related compounds, this may include "Toxic" and "Environmental Hazard."[1][2]

  • Record the accumulation start date on the label.

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[1]

5. Disposal:

  • Do not dispose of this compound in the regular trash or down the drain.[1]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped to handle such waste and prevent the formation of toxic byproducts.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Benzoyl-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Benzoyl-4'-bromobiphenyl (CAS No. 63242-14-8). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This compound is classified as hazardous, being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required protective gear.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield is recommended when splashing is a risk.To protect eyes from dust particles and potential splashes, preventing serious irritation or injury.[2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before each use.To prevent skin contact, which can cause irritation.[2]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are also required.To protect the skin from accidental spills and contamination.[2]
Respiratory Protection All handling of the solid compound should be conducted within a certified chemical fume hood to prevent dust inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator for dusts should be used.To avoid inhalation of the powder, which may cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for minimizing exposure and preventing accidents.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.[2]

  • Verify that all necessary PPE is available and in good condition.[2]

  • Locate the nearest eyewash station and safety shower before beginning work.[2]

  • Have spill containment materials, such as absorbent pads and a designated waste container, readily accessible.[2]

2. Handling:

  • Conduct all weighing and transferring of solid this compound inside a chemical fume hood to control dust.[2]

  • Use appropriate tools, such as spatulas and weighing paper, to handle the chemical.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Keep the container tightly sealed when not in use.[2]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

  • Decontaminate all surfaces and equipment in the fume hood.

  • Properly remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[2]

Disposal Plan

The disposal of this compound and associated waste must be managed as hazardous waste to prevent environmental contamination.

1. Waste Segregation and Collection:

  • Collect all solid waste containing this compound, including contaminated PPE and weighing papers, in a dedicated and clearly labeled hazardous waste container.[2]

  • Aqueous solutions containing this compound should also be collected as hazardous waste.

  • Do not mix this waste with non-halogenated organic waste.[2]

2. Container Management:

  • Use a compatible, sealable container, such as a high-density polyethylene (HDPE) or glass bottle, for waste collection.[3]

  • The waste container must be kept closed and stored in a well-ventilated, secondary containment area.[2]

3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]

  • Under no circumstances should this chemical be disposed of in the standard trash or poured down the drain.[3][4]

  • The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility.[3]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Containment prep_hood->prep_spill handle_weigh Weigh and Transfer Chemical prep_spill->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area & Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzoyl-4'-bromobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Benzoyl-4'-bromobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.